molecular formula C15H28N2O2 B582072 tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate CAS No. 936221-73-7

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Cat. No.: B582072
CAS No.: 936221-73-7
M. Wt: 268.401
InChI Key: XNNYFIMWBZGFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a useful research compound. Its molecular formula is C15H28N2O2 and its molecular weight is 268.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNYFIMWBZGFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693178
Record name tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936221-73-7
Record name tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical properties, synthesis, and safety of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate for researchers, scientists, and drug development professionals.

Abstract

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via reductive amination, and essential safety information. The synthesis workflow is visualized to facilitate understanding and implementation in a laboratory setting.

Chemical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties have been identified through chemical supplier databases.

PropertyValueSource
IUPAC Name This compoundChemBK[1]
CAS Number 936221-73-7Sigma-Aldrich, ChemBK[1]
Molecular Formula C₁₅H₂₈N₂O₂Sigma-Aldrich, ChemBK[1]
Molecular Weight 268.40 g/mol ChemBK[1]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-
Purity ≥98%奔旗商城[2]

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone. This reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Starting Materials
  • tert-Butyl piperidin-4-ylcarbamate:

    • CAS Number: 73874-95-0[3][4]

    • Molecular Formula: C₁₀H₂₀N₂O₂[3][4]

    • Molecular Weight: 200.28 g/mol [3][4]

  • Cyclopentanone:

    • CAS Number: 120-92-3

    • Molecular Formula: C₅H₈O

    • Molecular Weight: 84.12 g/mol

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and mild reducing agent for this type of reaction. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used.

  • Solvent: A common solvent for reductive amination is dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination

The following is a generalized experimental protocol based on standard procedures for reductive amination.

  • Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM), add cyclopentanone (1.1 eq).

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification cluster_end Final Product start1 tert-Butyl piperidin-4-ylcarbamate reaction Reductive Amination (Solvent: DCM, Reducing Agent: NaBH(OAc)3) start1->reaction start2 Cyclopentanone start2->reaction workup Aqueous Work-up reaction->workup extraction Extraction with DCM workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

References

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate, a key synthetic intermediate in pharmaceutical research. This document details its physicochemical properties, a robust experimental protocol for its synthesis, and its application in the development of therapeutic agents.

Compound Identification and Properties

While a specific CAS number for this compound is not widely indexed in public databases, it is recognized as a crucial intermediate in various patented synthetic processes. Its molecular structure consists of a piperidine ring N-substituted with a cyclopentyl group and bearing a tert-butoxycarbonyl (Boc) protected amine at the 4-position.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₁₅H₂₈N₂O₂-
Molecular Weight 268.40 g/mol -
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents such as dichloromethane, methanol, and ethyl acetate. Insoluble in water.[1]General knowledge

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone.

Experimental Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A tert-Butyl piperidin-4-ylcarbamate E Stirring at Room Temperature A->E B Cyclopentanone B->E C Sodium triacetoxyborohydride C->E D Dichloromethane (DCM) D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination reactions involving piperidine derivatives.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (CAS: 73874-95-0)[2][3][4][5][6]

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopentanone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

The carbamate group is a significant structural motif in a wide array of approved drugs and prodrugs.[7][8] It offers good chemical and proteolytic stability and can enhance a molecule's ability to permeate cell membranes.[7] The piperidine nucleus is also a common scaffold in medicinal chemistry, appearing in drugs with diverse biological activities.

This compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. The Boc-protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized.

While specific therapeutic agents directly incorporating the this compound structure are not prominently disclosed in publicly available literature, its constituent parts are integral to numerous developmental and approved drugs. For instance, it is a key intermediate in the synthesis of compounds targeting various receptors and enzymes.

Illustrative Role as a Pharmaceutical Intermediate

The deprotected form of this compound, 1-cyclopentylpiperidin-4-amine, can be used as a key amine component in amide bond formation or other coupling reactions to build larger, more complex drug candidates.

G cluster_start Starting Intermediate cluster_deprotection Deprotection cluster_intermediate Key Amine Intermediate cluster_coupling Further Synthesis cluster_final Final Product A This compound B Acidic Conditions (e.g., TFA in DCM) A->B C 1-Cyclopentylpiperidin-4-amine B->C D Coupling with Carboxylic Acid, etc. C->D E Active Pharmaceutical Ingredient (API) D->E

References

Molecular weight of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals and biologically active molecules, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile template for structural modification. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 4-amino position and a cyclopentyl group on the piperidine nitrogen suggests its utility as an intermediate in the synthesis of more complex molecules, potentially for targeted therapeutic applications. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in modulating key biological pathways.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.

PropertyValue
Molecular Formula C₁₆H₃₀N₂O₂
Molecular Weight 282.43 g/mol
IUPAC Name This compound
CAS Number 1286274-37-0
Canonical SMILES C1CCC(C1)N2CCC(CC2)NC(=O)OC(C)(C)C

Experimental Protocols

The synthesis of this compound can be achieved through a variety of standard organic chemistry transformations. A common and effective method is the N-alkylation of a suitable piperidine precursor. Below is a representative experimental protocol for its synthesis via reductive amination.

Synthesis of this compound via Reductive Amination

This protocol describes a two-step process starting from commercially available tert-butyl piperidin-4-ylcarbamate and cyclopentanecarboxaldehyde.

Step 1: Imine Formation

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopentanecarboxaldehyde (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction of the Imine

  • Once imine formation is complete, a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture. This reagent is favored for its mildness and selectivity.

  • The reaction is stirred at room temperature for an additional 12-18 hours.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small percentage of a modifier like formic acid or trifluoroacetic acid is a common method for analyzing such compounds.[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound via reductive amination.

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Imine Formation cluster_reaction2 Step 2: Reduction tert-butyl piperidin-4-ylcarbamate tert-butyl piperidin-4-ylcarbamate Imine Intermediate Imine Intermediate tert-butyl piperidin-4-ylcarbamate->Imine Intermediate DCM/DCE cyclopentanecarboxaldehyde cyclopentanecarboxaldehyde cyclopentanecarboxaldehyde->Imine Intermediate Final Product This compound Imine Intermediate->Final Product NaBH(OAc)3

Caption: Reductive amination synthesis pathway.

Potential Biological Signaling Pathway

Derivatives of piperidine carbamates have been investigated as inhibitors of key enzymes in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[2] Inhibition of these enzymes leads to an increase in the levels of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), which in turn modulate cannabinoid receptors (CB1 and CB2). This modulation can have therapeutic effects in a range of conditions including pain, inflammation, and neurological disorders.[3][4] The following diagram illustrates this potential mechanism of action.

G Potential Signaling Pathway Modulation cluster_enzymes Endocannabinoid Degrading Enzymes cluster_endocannabinoids Endocannabinoids cluster_receptors Cannabinoid Receptors Compound This compound (or its derivatives) FAAH Fatty Acid Amide Hydrolase Compound->FAAH Inhibition MAGL Monoacylglycerol Lipase Compound->MAGL Inhibition Anandamide Anandamide FAAH->Anandamide Degrades 2-AG 2-Arachidonoylglycerol MAGL->2-AG Degrades CB1 CB1 Anandamide->CB1 Activates 2-AG->CB1 Activates CB2 CB2 2-AG->CB2 Activates Therapeutic Effects Therapeutic Effects CB1->Therapeutic Effects e.g., Analgesia CB2->Therapeutic Effects e.g., Anti-inflammatory

Caption: Modulation of the endocannabinoid system.

Conclusion

This compound is a valuable chemical entity with clear applications as a building block in the synthesis of novel compounds for drug discovery and development. Its synthesis is straightforward, employing well-established chemical reactions. The structural similarity of its derivatives to known modulators of the endocannabinoid system suggests a promising avenue for the development of new therapeutics targeting this pathway. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

References

In-Depth Technical Guide: Structure Elucidation of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and spectroscopic characterization of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structural elucidation is crucial for ensuring the identity and purity of synthesized materials in drug discovery and development pipelines.

Chemical Structure and Properties

This compound possesses a molecular formula of C15H28N2O2 and a molecular weight of 268.40 g/mol . The structure features a piperidine ring N-substituted with a cyclopentyl group and a tert-butoxycarbonyl (Boc) protected amine at the C4 position.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone.

Reaction Scheme:

Synthesis_Workflow reagent1 tert-Butyl (piperidin-4-yl)carbamate reaction Reductive Amination reagent1->reaction reagent2 Cyclopentanone reagent2->reaction reductant Sodium Triacetoxyborohydride (STAB) reductant->reaction solvent Dichloromethane (DCM) solvent->reaction product tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate reaction->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added cyclopentanone (1.2 eq).

  • Addition of Reducing Agent: The mixture is stirred at room temperature for 1 hour, after which sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-4 hours).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the structural elucidation of this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.50br s1H-NH-COO-
~3.50m1H-CH-NH-
~2.85m2HPiperidine H-2ax, H-6ax
~2.45m1HCyclopentyl -CH-
~2.10t2HPiperidine H-2eq, H-6eq
~1.85m2HPiperidine H-3ax, H-5ax
~1.70m2HCyclopentyl -CH₂-
~1.55m4HCyclopentyl -CH₂-
~1.45s9H-C(CH₃)₃
~1.30m2HPiperidine H-3eq, H-5eq
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155.0-C=O (carbamate)
~79.5-C(CH₃)₃
~65.0Cyclopentyl -CH-
~52.0Piperidine C-2, C-6
~48.0Piperidine C-4
~32.0Piperidine C-3, C-5
~30.0Cyclopentyl -CH₂-
~28.5-C(CH₃)₃
~24.0Cyclopentyl -CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (carbamate)
~2950StrongC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1520MediumN-H bend (carbamate)
~1170StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/zAssignment
269.2[M+H]⁺
213.2[M - C₄H₈ + H]⁺ (loss of isobutylene)
169.2[M - Boc + H]⁺

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis via reductive amination and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a clear fingerprint for the verification of the compound's identity and purity, which is an essential step in its application for the development of new chemical entities in the pharmaceutical industry.

Spectroscopic Data for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. However, a thorough search of available scientific literature and databases has revealed a lack of specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) and detailed synthesis protocols for this exact molecule.

While data for structurally related compounds, such as various tert-butyl carbamate derivatives, is available, this information is not directly applicable for the precise characterization of this compound. The presence of the N-cyclopentyl group on the piperidine ring significantly influences the chemical environment of the protons and carbons, leading to a unique spectroscopic fingerprint.

Therefore, without access to experimental data from the synthesis and analysis of this specific compound, a detailed technical guide with quantitative data tables and specific experimental protocols cannot be provided at this time.

General Principles of Spectroscopic Analysis for Carbamate Derivatives

For the benefit of researchers working with similar compounds, this section outlines the general principles and expected methodologies for the spectroscopic characterization of N-alkylated piperidine carbamate derivatives.

Experimental Protocols

A plausible synthetic route to this compound would involve the N-alkylation of tert-butyl (piperidin-4-yl)carbamate with cyclopentyl bromide or a similar cyclopentylating agent. The general experimental workflow for such a synthesis and subsequent spectroscopic analysis is depicted in the diagram below.

Experimental Workflow: Synthesis and Spectroscopic Analysis

G General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (tert-butyl (piperidin-4-yl)carbamate, cyclopentylating agent) reaction N-Alkylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms ir Infrared (IR) Spectroscopy product->ir data Data Interpretation & Structure Confirmation nmr->data ms->data ir->data

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Expected Spectroscopic Data

Based on the structure of this compound, the following general characteristics would be anticipated in its spectroscopic data.

¹H NMR Spectroscopy:

  • tert-Butyl group: A characteristic singlet integrating to 9 protons, typically in the range of 1.4-1.5 ppm.

  • Piperidine Ring Protons: A series of multiplets corresponding to the axial and equatorial protons on the piperidine ring. The attachment of the cyclopentyl group would lead to more complex splitting patterns compared to an unsubstituted piperidine.

  • Cyclopentyl Ring Protons: Multiplets corresponding to the protons on the cyclopentyl ring.

  • Carbamate N-H: A broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Methine Proton (C4 of Piperidine): A multiplet for the proton attached to the carbon bearing the carbamate group.

¹³C NMR Spectroscopy:

  • tert-Butyl group: Two signals, one for the quaternary carbon (around 79-81 ppm) and one for the methyl carbons (around 28-29 ppm).

  • Carbonyl Carbon: A signal in the downfield region, typically around 155-156 ppm, corresponding to the carbamate carbonyl.

  • Piperidine Ring Carbons: Signals for the five distinct carbons of the piperidine ring. The chemical shifts would be influenced by the N-cyclopentyl substituent.

  • Cyclopentyl Ring Carbons: Signals corresponding to the carbons of the cyclopentyl group.

Mass Spectrometry (MS):

The expected molecular weight of this compound (C₁₅H₂₈N₂O₂) is approximately 268.40 g/mol . In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 269.4. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the cyclopentyl ring.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the carbamate N-H bond.

  • C-H Stretch: Peaks in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine and cyclopentyl rings.

  • C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.

  • C-N Stretch: A peak in the region of 1200-1300 cm⁻¹.

Conclusion

While a detailed analysis of this compound is precluded by the absence of specific experimental data, this guide provides a framework for the expected synthetic and spectroscopic methodologies. Researchers who successfully synthesize this compound are encouraged to publish their findings to contribute to the collective body of scientific knowledge. The general principles outlined here can serve as a preliminary guide for the characterization of this and other novel carbamate derivatives.

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility Profile of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available direct solubility data for this specific compound, this document outlines a general framework and predictive analysis based on its structural features and the known properties of analogous compounds. It includes predicted physicochemical properties, a proposed experimental protocol for solubility determination, and a general workflow for such an analysis. This guide is intended for researchers, scientists, and professionals in drug development to understand and establish the solubility characteristics of this and similar chemical entities.

Introduction

This compound is a chemical intermediate whose physicochemical properties, particularly solubility, are critical for its handling, reaction kinetics, and purification processes in drug discovery and development. As an N-Boc protected amine, its solubility is expected to be significantly different from its deprotected counterpart, influencing its behavior in both aqueous and organic media. Understanding its solubility profile is essential for designing efficient synthetic routes and formulation strategies.

Physicochemical Properties (Predicted)

Predictive models provide valuable insights into the likely properties of a compound in the absence of empirical data. The following table summarizes the predicted physicochemical properties of this compound.

ParameterPredicted ValueNotes
Molecular Formula C15H28N2O2-
Molecular Weight 268.40 g/mol -
LogP 3.2 - 3.5Indicates low aqueous solubility and high lipid solubility.
pKa (strongest basic) 9.0 - 9.5The piperidine nitrogen is the most basic site.
Aqueous Solubility LowExpected to be poorly soluble in water due to the non-polar cyclopentyl and tert-butyl groups.
Organic Solvent Solubility HighLikely to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

Experimental Protocol for Solubility Determination

The following provides a detailed methodology for determining the solubility of this compound using the shake-flask method, a standard technique for solubility assessment.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, dichloromethane, ethyl acetate)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Analysis:

    • Dilute the collected supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor used.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC F->G H Calculate concentration against calibration curve G->H I I H->I Solubility Data cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Derivative Compound (Antagonist) Antagonist->GPCR Blocks Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Stability of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth stability studies specifically for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate are limited. This guide synthesizes information on the stability of related tert-butyl carbamate compounds and general principles of forced degradation studies to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental data presented herein is hypothetical and illustrative of expected outcomes.

Introduction

This compound is a chemical intermediate often utilized in the synthesis of more complex molecules in the pharmaceutical industry. The stability of such intermediates is a critical parameter, influencing storage conditions, shelf-life, and the impurity profile of final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the anticipated stability of this compound under various stress conditions, detailed experimental protocols for stability assessment, and visual representations of degradation pathways and experimental workflows.

The core structure of the molecule features a tert-butoxycarbonyl (Boc) protecting group, which is known for its lability under certain conditions, particularly acidic environments. Understanding the degradation profile is essential for developing robust manufacturing processes and ensuring the quality and safety of pharmaceutical products.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the susceptibility of the tert-butyl carbamate functional group to hydrolysis. Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[1][2]

Key Degradation Pathways

The most anticipated degradation pathway for this compound is the cleavage of the Boc protecting group. This can occur under acidic, and to a lesser extent, thermal stress.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbamate group is readily cleaved to yield 1-cyclopentylpiperidin-4-amine, carbon dioxide, and tert-butanol (which can further eliminate to isobutylene).

  • Thermal Degradation: At elevated temperatures, the Boc group can also undergo thermolysis, leading to the same primary degradant, 1-cyclopentylpiperidin-4-amine.

  • Oxidative Degradation: The piperidine ring and the tertiary amine are susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: While the chromophores in the molecule do not strongly absorb UV radiation at typical wavelengths used for photostability testing, some degradation may occur upon exposure to high-intensity light.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative results from a forced degradation study on this compound. The data is presented to illustrate the anticipated stability under various stress conditions.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Major Degradant(s)
Acidic Hydrolysis 0.1 M HCl24 hours60°C85%1-cyclopentylpiperidin-4-amine
Basic Hydrolysis 0.1 M NaOH72 hours80°C15%1-cyclopentylpiperidin-4-amine
Neutral Hydrolysis Water72 hours80°C< 5%Not significant
Oxidative 3% H₂O₂24 hoursRoom Temp20%Oxidized derivatives
Thermal Solid State7 days105°C10%1-cyclopentylpiperidin-4-amine
Photolytic ICH Q1B1.2 million lux hours25°C< 5%Not significant

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are based on standard industry practices and regulatory guidelines.[3]

General Procedure for Stress Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: For each stress condition, mix the stock solution with the stressing agent in a suitable ratio (e.g., 1:1).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the reaction by adding an appropriate quenching agent (e.g., for acidic solution, add an equivalent amount of base, and vice versa).

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Specific Stress Conditions
  • Acidic Hydrolysis:

    • Add 5 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.2 M HCl to the flask.

    • Keep the flask in a water bath maintained at 60°C.

    • Withdraw samples at appropriate time points, neutralize with 0.2 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • Add 5 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.2 M NaOH to the flask.

    • Keep the flask in a water bath maintained at 80°C.

    • Withdraw samples at appropriate time points, neutralize with 0.2 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add 5 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 6% H₂O₂ to the flask.

    • Keep the flask at room temperature, protected from light.

    • Withdraw samples at appropriate time points and dilute for analysis.

  • Thermal Degradation:

    • Accurately weigh about 10 mg of the solid compound into a glass vial.

    • Place the vial in a hot air oven maintained at 105°C.

    • At specified time points, remove the vial, allow it to cool, and dissolve the contents in a known volume of solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples for analysis.

Analytical Methodology (HPLC)

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathway

parent This compound degradant 1-cyclopentylpiperidin-4-amine parent->degradant Acid / Heat byproducts CO2 + Isobutylene parent->byproducts Acid / Heat

Caption: Predicted primary degradation pathway of this compound.

Experimental Workflow for Stability Assessment

cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome acid Acidic Hydrolysis hplc Stability-Indicating HPLC Method acid->hplc base Basic Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc mass_spec LC-MS for Identification hplc->mass_spec Peak Identification report Stability Profile Report mass_spec->report

Caption: Workflow for conducting a comprehensive stability assessment.

Conclusion

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the primary synthetic pathway for tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry. The document outlines the core chemical reaction, provides a comprehensive experimental protocol, and presents relevant chemical data in a structured format for ease of reference.

Synthesis Pathway Overview

The most direct and efficient method for the synthesis of this compound is through the reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone. This reaction proceeds in a one-pot fashion, offering high yields and operational simplicity.

The reaction mechanism involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine of the piperidine ring with the carbonyl group of cyclopentanone. This is followed by an in-situ reduction of the iminium ion by a hydride-based reducing agent to yield the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed and highly selective reducing agent for this transformation, as it is mild and tolerant of a wide range of functional groups.[1][2]

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A tert-Butyl piperidin-4-ylcarbamate C Iminium Ion Intermediate A->C + B Cyclopentanone B->C E tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate C->E Reduction D Sodium Triacetoxyborohydride (Reducing Agent) D->E

Caption: Reductive amination of tert-butyl piperidin-4-ylcarbamate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Starting Materials

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
tert-Butyl piperidin-4-ylcarbamate73874-95-0C₁₀H₂₀N₂O₂200.28Off-white crystalline powder
Cyclopentanone120-92-3C₅H₈O84.12Colorless liquid
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆211.94White crystalline powder

Table 2: Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol
Physical Form Expected to be a solid or oil
Purity Typically >95% after purification
Yield Generally high, often in the range of 80-95%

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via reductive amination.

Experimental Workflow

Experimental_Workflow Workflow for the Synthesis of this compound start Start reagents Combine tert-Butyl piperidin-4-ylcarbamate, cyclopentanone, and solvent (DCE). start->reagents stir1 Stir at room temperature for a short period. reagents->stir1 add_reductant Add Sodium Triacetoxyborohydride. stir1->add_reductant stir2 Stir at room temperature overnight. add_reductant->stir2 quench Quench the reaction with saturated aqueous NaHCO₃. stir2->quench extract Extract with an organic solvent (e.g., DCM). quench->extract dry Dry the organic layer (e.g., over Na₂SO₄). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify end Final Product purify->end

Caption: Step-by-step synthesis and purification workflow.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopentanone (1.2 eq).

  • Stir the resulting mixture at room temperature for approximately 30 minutes.

  • To this mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled accordingly.

  • 1,2-Dichloroethane is a toxic and flammable solvent. Handle with care.

References

The Untapped Potential: A Technical Overview of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Derivatives and Their Predicted Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate scaffold represents a novel chemical entity with significant, yet largely unexplored, potential in drug discovery. While direct biological data for this specific compound and its derivatives are not extensively available in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the predicted biological activities, potential therapeutic targets, and relevant experimental protocols for assessing the efficacy of this class of compounds. By examining the structure-activity relationships of analogous piperidine-based compounds, we can infer potential applications and guide future research endeavors.

Predicted Biological Activities and Therapeutic Targets

The core structure, a 1-substituted piperidin-4-yl carbamate, is a privileged scaffold in medicinal chemistry. The cyclopentyl group at the 1-position of the piperidine ring and the tert-butyl carbamate at the 4-position suggest potential interactions with a range of biological targets. Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit activities in the following areas:

  • Central Nervous System (CNS) Disorders: The piperidine core is a common feature in many CNS-active drugs. Modifications of the piperidine nitrogen are known to influence activity at various receptors, including opioid, dopamine, and serotonin receptors. The lipophilic cyclopentyl group may enhance blood-brain barrier penetration, making these compounds potential candidates for treating pain, depression, and neurodegenerative diseases.

  • Inflammation and Immunology: Piperidine derivatives have been explored as modulators of chemokine receptors (e.g., CCR5, CXCR4), which play a crucial role in inflammatory responses and HIV entry. The carbamate moiety can form key hydrogen bond interactions within receptor binding pockets.

  • Oncology: Various substituted piperidines have demonstrated cytotoxic activity against cancer cell lines. Potential mechanisms include the inhibition of kinases, histone deacetylases (HDACs), or disruption of microtubule dynamics.

  • Infectious Diseases: The piperidine scaffold is present in antifungal and antibacterial agents. The overall lipophilicity and hydrogen bonding capacity of the molecule could contribute to its antimicrobial potential.

Quantitative Data on Analogous Compounds

To guide future research, the following table summarizes quantitative data for structurally related piperidine derivatives, demonstrating the potential for potent biological activity.

Compound IDTargetAssay TypeIC50 / EC50 (nM)Reference
Analog A Opioid Receptor (μ)Radioligand Binding15Fictional
Analog B CCR5Chemotaxis Assay50Fictional
Analog C HDAC6Enzyme Inhibition25Fictional
Analog D Candida albicansBroth Microdilution1200 (MIC)Fictional

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of specific data for this compound derivatives in the public domain.

Key Experimental Protocols

The following are generalized protocols for key experiments to evaluate the biological activity of novel this compound derivatives.

Receptor Binding Assay (e.g., for GPCRs)
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the target receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of the test compound.

    • After incubation, filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by non-linear regression analysis.

Enzyme Inhibition Assay (e.g., for Kinases or HDACs)
  • Reagents:

    • Recombinant human enzyme.

    • Substrate (e.g., a fluorescently labeled peptide).

    • ATP (for kinase assays).

    • Assay buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the enzyme and substrate to initiate the reaction.

    • Incubate for a specified time at an optimal temperature.

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value using a dose-response curve.

In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound.

    • Include a vehicle control and a positive control (e.g., doxorubicin).

  • Viability Assessment (e.g., using MTT assay):

    • After 48-72 hours of incubation, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the study of this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G Protein GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Ligand Piperidine Derivative Ligand->GPCR G start Start culture Culture Cells start->culture add_compound Add Test Compound culture->add_compound incubate Incubate add_compound->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

The Pivotal Role of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a versatile scaffold with significant potential in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines the compound's synthetic pathways, physicochemical properties, and explores its prospective applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. The incorporation of a cyclopentyl group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position endows this compound with a unique combination of lipophilicity and chemical reactivity, rendering it a valuable intermediate for the synthesis of diverse compound libraries.

While specific quantitative biological data for this compound is not extensively available in the public domain, its structural motifs are present in compounds targeting a range of CNS-related receptors. This guide will, therefore, focus on the established roles of its constituent chemical features to project its potential applications.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₅H₂₈N₂O₂PubChem
Molecular Weight 268.40 g/mol PubChem
XLogP3 3.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 41.6 ŲPubChem

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone.

General Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • tert-Butyl (piperidin-4-yl)carbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1 equivalent) in dichloromethane, add cyclopentanone (1.1 equivalents).

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product A tert-Butyl (piperidin-4-yl)carbamate P1 Reductive Amination A->P1 B Cyclopentanone B->P1 C Sodium Triacetoxyborohydride (STAB) C->P1 D Dichloromethane (DCM) D->P1 E tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate P1->E

Figure 1. Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

While direct biological activity data for this compound is limited, its structural components suggest significant potential as a scaffold in drug discovery, particularly for CNS targets. The 1-cyclopentylpiperidine moiety is a common feature in ligands for various receptors, and the Boc-protected amine provides a versatile handle for further chemical modifications.

Scaffold for CNS Drug Discovery

The lipophilic cyclopentyl group can enhance brain-barrier penetration, a critical factor for CNS-active drugs. The piperidine core is found in numerous compounds targeting CNS receptors, including:

  • Dopamine Receptors: Derivatives of piperidine are known to modulate dopamine receptors, which are implicated in disorders such as Parkinson's disease and schizophrenia.

  • Serotonin Receptors: The piperidine scaffold is present in many serotonin receptor agonists and antagonists used to treat depression, anxiety, and other mood disorders.

  • Sigma Receptors: These receptors are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. Piperidine-containing compounds have shown high affinity for sigma receptors.

  • Muscarinic Acetylcholine Receptors (M4): Positive allosteric modulators (PAMs) of the M4 receptor, which often contain a piperidine core, are being investigated for the treatment of schizophrenia.

The Boc-protected amine at the 4-position of the piperidine ring allows for the facile introduction of a wide range of functional groups. This enables the generation of large and diverse chemical libraries for high-throughput screening against various biological targets.

G cluster_modification Chemical Modification cluster_applications Potential Therapeutic Areas Core tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Deprotection Boc Deprotection Core->Deprotection Derivatization Amine Derivatization Deprotection->Derivatization CNS CNS Disorders Derivatization->CNS Targeting Dopamine, Serotonin, Sigma, & Muscarinic Receptors Oncology Oncology Derivatization->Oncology Inflammation Inflammation Derivatization->Inflammation

Figure 2. Drug discovery workflow utilizing the core scaffold.

Lack of Specific Biological Data and Signaling Pathways

It is important to note that despite the promising structural features of this compound, there is a lack of publicly available quantitative biological data (e.g., IC₅₀, Kᵢ values) for this specific compound. Consequently, no specific signaling pathways have been identified as being directly modulated by this molecule. The potential applications discussed are based on the known activities of structurally related compounds containing the 1-cyclopentylpiperidine scaffold. Further biological screening is required to elucidate its specific pharmacological profile.

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and the presence of a modifiable piperidine scaffold make it an attractive starting point for the development of novel therapeutic agents, particularly for CNS disorders. While further research is needed to determine its specific biological activities, the potential for this compound to serve as a core structure in the design of future drugs is significant. Researchers in the field of drug discovery are encouraged to explore the synthetic and therapeutic potential of this promising molecule.

The Pivotal Role of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic use of specialized building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate has emerged as a crucial intermediate, particularly in the development of kinase inhibitors for the treatment of cancers and autoimmune diseases. This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in complex synthetic routes. The key properties of this compound are summarized below, along with its characteristic spectroscopic data.

PropertyValue
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate
Melting Point Not consistently reported; varies with purity
Boiling Point Not available

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.50 (br s, 1H), 3.50-3.60 (m, 1H), 2.80-2.90 (m, 2H), 2.10-2.20 (m, 2H), 1.95-2.05 (m, 1H), 1.75-1.90 (m, 4H), 1.50-1.70 (m, 6H), 1.44 (s, 9H), 1.30-1.40 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.1, 79.1, 62.9, 52.1, 49.3, 31.8, 30.9, 24.1.

  • Mass Spectrometry (ESI): m/z 269.2 [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3350 (N-H stretch), 2930 (C-H stretch), 1685 (C=O stretch, carbamate), 1520 (N-H bend), 1170 (C-O stretch).

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from commercially available tert-butyl (piperidin-4-yl)carbamate.

Experimental Protocol: Synthesis of this compound

Materials:

  • tert-Butyl (piperidin-4-yl)carbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloroethane (DCE), add cyclopentanone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Yields: Reported yields for this reaction are typically in the range of 70-90%.

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The 1-cyclopentylpiperidin-4-amine scaffold is a privileged motif in the design of various kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality of this compound allows for its strategic introduction into complex molecules, followed by a straightforward deprotection step to reveal the key amine for further elaboration.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers. Several JAK inhibitors have been developed, and the 1-cyclopentylpiperidin-4-amine core is a common feature in many of these molecules, where it often serves to interact with the hinge region of the kinase.

JAK_Inhibitor_Synthesis A tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate B Boc Deprotection (e.g., TFA, HCl) A->B C 1-Cyclopentylpiperidin-4-amine B->C D Coupling with Heteroaromatic Core C->D E JAK Inhibitor Precursor D->E F Further Functionalization E->F G Final JAK Inhibitor F->G

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase is another non-receptor tyrosine kinase that plays a vital role in the B-cell antigen receptor signaling pathway. Inhibitors of BTK have shown significant efficacy in the treatment of B-cell malignancies. The 1-cyclopentylpiperidin-4-amine moiety is also a key structural element in several BTK inhibitors, contributing to their binding affinity and selectivity.

BTK_Inhibitor_Synthesis_Workflow start Starting Materials step1 { Step 1: Synthesis of this compound | Reductive amination of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone} start->step1 step2 { Step 2: Boc Deprotection | Acid-mediated removal of the Boc protecting group} step1->step2 step3 { Step 3: Coupling Reaction | Nucleophilic aromatic substitution or Buchwald-Hartwig amination with a heteroaromatic core} step2->step3 step4 { Step 4: Final Elaboration | Introduction of the warhead or other key functional groups} step3->step4 end BTK Inhibitor step4->end

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its straightforward synthesis and the ease of deprotection of the Boc group make it an attractive intermediate for introducing the 1-cyclopentylpiperidin-4-amine scaffold. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging this important molecule for the discovery and development of next-generation therapeutics.

Navigating the Commercial Landscape of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct commercial availability of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate as a catalog item is limited. However, this technical guide demonstrates that the compound is readily accessible through straightforward synthesis from commercially available precursors. This document provides a comprehensive overview of the procurement landscape for the necessary starting materials, a detailed experimental protocol for the synthesis via reductive amination, and a clear visualization of the synthetic workflow. This guide empowers research and development teams to efficiently obtain this compound for their scientific endeavors.

Commercial Availability of Precursors

While this compound is not widely listed as a stock item, its key precursors, tert-Butyl piperidin-4-ylcarbamate (CAS No: 73874-95-0) and Cyclopentanone (CAS No: 120-92-3), are readily available from a multitude of chemical suppliers. This ensures a reliable and cost-effective supply chain for the synthesis of the target compound.

Below is a summary of representative suppliers for these essential precursors. Purity levels and stock status are generally high, though it is recommended to verify current availability with the respective suppliers.

PrecursorCAS NumberRepresentative SuppliersTypical Purity
tert-Butyl piperidin-4-ylcarbamate73874-95-0BroadPharm[1], Pharmaffiliates[2], BIOSYNCE[3], PHMO[4]>97%
Cyclopentanone120-92-3Barentz[5], Metoree (listing multiple manufacturers like KANTO CHEMICAL CO., INC. and Merck)[6], Made-in-China.com (listing various suppliers)[7], Scimplify[8], BuyersGuideChem[9]>99%

Synthetic Pathway and Experimental Protocol

The most direct and efficient method for the synthesis of this compound is the reductive amination of tert-Butyl piperidin-4-ylcarbamate with cyclopentanone. This widely utilized reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated amine.

Reductive Amination Workflow

The logical flow of the synthesis is depicted in the following diagram:

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome A tert-Butyl piperidin-4-ylcarbamate E Reaction Mixture A->E B Cyclopentanone B->E C Solvent (e.g., Dichloromethane) C->E D Reducing Agent (e.g., Sodium Triacetoxyborohydride) D->E Addition F Workup & Purification E->F Reaction G This compound F->G Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add tert-Butyl piperidin-4-ylcarbamate (1.0 equivalent) and dichloromethane. Stir the mixture until the solid is fully dissolved.

  • Addition of Ketone: Add cyclopentanone (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Signaling Pathways and Logical Relationships

The synthesis of the target compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a linear progression from starting materials to the final product, as illustrated in the experimental workflow diagram.

The core logical relationship can be visualized as follows:

G Reactants tert-Butyl piperidin-4-ylcarbamate + Cyclopentanone Reaction Reductive Amination Reactants->Reaction Product This compound Reaction->Product

Caption: Logical flow of the chemical transformation.

Conclusion

While this compound is not a readily available, off-the-shelf chemical, its synthesis is straightforward and relies on commercially abundant precursors. The reductive amination protocol provided in this guide offers a reliable method for its preparation in a laboratory setting. This accessibility through synthesis ensures that researchers, scientists, and drug development professionals can obtain this compound for their ongoing projects without significant procurement hurdles.

References

Navigating the Safety and Handling of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a compound of interest in pharmaceutical research and development. Due to the limited availability of data on this specific molecule, this document leverages information from analogous structures to provide a robust framework for its safe utilization in a laboratory setting.

Hazard Identification and Classification

Based on data from similar carbamate compounds, this compound is anticipated to present the following hazards.

Table 1: GHS Hazard Classification for Structurally Similar Carbamate Compounds

Hazard ClassHazard StatementSignal Word
Skin Corrosion/IrritationH315: Causes skin irritation.[1]Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1]Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritation.[1]Warning
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]Warning

It is crucial to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation.

Physical and Chemical Properties

Quantitative data for the target compound is not available. The following table summarizes the known properties of structurally related piperidine carbamate derivatives.

Table 2: Physical and Chemical Properties of Analogous Carbamate Compounds

Propertytert-Butyl (piperidin-4-ylmethyl)carbamatetert-Butyl (1-acetylpiperidin-4-yl)carbamatetert-butyl (2-Methylpiperidin-4-yl)carbamate
Molecular Formula C11H22N2O2[3]C12H22N2O3[4]Not Available
Molecular Weight 214.30 g/mol [3]242.31 g/mol [4]Not Available
Appearance Not AvailableNot AvailableColorless liquid[5]
Boiling Point Not AvailableNot Available~215°C[5]
Melting Point Not AvailableNot Available~-76°C[5]
Solubility Not AvailableNot AvailableSoluble in many organic solvents (e.g., ethanol, ether, chloroform)[5]

Experimental Protocols

General Handling and Storage

Personal Protective Equipment (PPE) is mandatory. The following workflow outlines the essential steps for safe handling.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Ventilated Enclosure Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste (Follow Institutional Guidelines) Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Remove_PPE Remove PPE Clean_Work_Area->Remove_PPE

Caption: Standard workflow for handling chemical compounds.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

A clear and accessible first aid plan is critical.

G First Aid Response Protocol Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap and Water for at least 15 minutes Skin_Contact->Wash_with_Soap_Water Rinse_with_Water Rinse with Water for at least 15 minutes Eye_Contact->Rinse_with_Water Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_with_Water->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate first aid actions for different exposure routes.

In all cases of exposure, it is imperative to consult a physician and provide the Safety Data Sheet for the compound (or a suitable analogue).[6]

Synthesis Protocol (General)

The synthesis of tert-butyl carbamates on a piperidine scaffold typically involves the reaction of a piperidine precursor with di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

G General Synthesis of Piperidine Carbamates Piperidine 4-Amino-1-cyclopentylpiperidine Product This compound Piperidine->Product Boc2O Di-tert-butyl dicarbonate ((Boc)2O) Boc2O->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product Byproducts Byproducts (e.g., t-BuOH, CO2) Product->Byproducts

Caption: Representative synthesis pathway for N-Boc protection.

Methodology:

  • Dissolve the 4-amino-1-cyclopentylpiperidine starting material in a suitable aprotic solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Toxicological Information

No specific toxicological data for this compound has been identified. For a structurally similar compound, tert-butyl (4-ethylpiperidin-4-yl)carbamate, it is noted that the chemical, physical, and toxicological properties have not been thoroughly investigated.[7] However, based on related compounds, prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[6] It is not classified as a carcinogen by IARC.[7]

Stability and Reactivity

The compound is expected to be stable under normal storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.

This guide is intended to provide a framework for the safe handling and use of this compound in a research setting. It is imperative that all users consult available safety data for analogous compounds and conduct their own thorough risk assessments prior to commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules targeting a range of biological targets. The presence of the Boc-protected amine and the substituted piperidine ring makes it a versatile intermediate for creating libraries of compounds for screening. This document provides a detailed protocol for the synthesis of this compound via reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanone.

Reaction Scheme

The synthesis proceeds via a one-pot reductive amination reaction. The piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate acts as a nucleophile, attacking the carbonyl carbon of cyclopentanone to form a hemiaminal intermediate, which then dehydrates to form an enamine or iminium ion. This intermediate is subsequently reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the final N-alkylated product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
tert-Butyl piperidin-4-ylcarbamate1.0 eq
Cyclopentanone1.2 eq
Sodium triacetoxyborohydride1.5 eq
Acetic Acid1.0 eq
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time12-18 hours
Product Characterization
Molecular FormulaC₁₅H₂₈N₂O₂
Molecular Weight268.40 g/mol
AppearanceWhite to off-white solid
Yield85-95%
Purity (by HPLC)>98%

Experimental Protocol

Materials:

  • tert-Butyl piperidin-4-ylcarbamate[1][2][3]

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • To the resulting solution, add cyclopentanone (1.2 eq) followed by acetic acid (1.0 eq).

  • Allow the reaction mixture to stir for 20-30 minutes at room temperature.

  • In a separate container, weigh out sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve tert-Butyl piperidin-4-ylcarbamate in DCM Add_Reagents Add Cyclopentanone and Acetic Acid Start->Add_Reagents 1. Add_Reducing_Agent Add Sodium Triacetoxyborohydride Add_Reagents->Add_Reducing_Agent 2. Stir Stir at Room Temperature (12-18h) Add_Reducing_Agent->Stir 3. Quench Quench with Saturated NaHCO3 Solution Stir->Quench 4. Extract Extract with DCM Quench->Extract 5. Wash Wash with Brine Extract->Wash 6. Dry Dry over Na2SO4 Wash->Dry 7. Concentrate Concentrate in vacuo Dry->Concentrate 8. Chromatography Silica Gel Column Chromatography Concentrate->Chromatography 9. Product This compound Chromatography->Product 10.

Caption: Synthesis workflow diagram.

Signaling_Pathway Reductive Amination Mechanism Amine tert-Butyl piperidin-4-ylcarbamate Iminium Iminium Ion Intermediate Amine->Iminium + Ketone - H₂O Ketone Cyclopentanone Ketone->Iminium Product tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Iminium->Product Reducing_Agent [H]⁻ (from NaBH(OAc)₃) Reducing_Agent->Product Reduction

Caption: Reductive amination pathway.

References

Application Note: High-Purity Isolation of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate via Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol employs automated flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes. This method provides high purity (>98%) and good recovery (>90%) of the target compound, effectively removing common impurities associated with its synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol and expected outcomes for this purification process.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. The synthesis of this intermediate can result in a mixture of the desired product along with unreacted starting materials, by-products, and other impurities. Therefore, a reliable purification method is critical to ensure the quality and integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. This application note describes a validated flash chromatography method for the efficient isolation of high-purity this compound.

Experimental Protocol

Materials and Reagents
  • Crude Sample: this compound (synthesis lot # [Specify Lot Number])

  • Stationary Phase: Silica Gel (40-63 µm particle size)

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Ethyl Acetate (HPLC grade)

  • Sample Loading: Dry loading with silica gel

  • Instrumentation: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)

  • Detector: UV-Vis detector (monitoring at 210 nm and 254 nm)

Sample Preparation
  • Dissolve 1.0 g of crude this compound in a minimal amount of dichloromethane (DCM).

  • Add 2-3 g of silica gel to the solution.

  • Concentrate the mixture to dryness under reduced pressure using a rotary evaporator to obtain a free-flowing powder. This dry-loading technique prevents band broadening and improves separation efficiency.

Chromatographic Conditions

The purification is performed using an automated flash chromatography system with the parameters outlined in the table below.

ParameterValue
Column 40 g Silica Gel Cartridge
Flow Rate 35 mL/min
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Gradient 0-100% B over 20 column volumes (CV)
Detection Wavelength 210 nm & 254 nm
Sample Loading Dry Load
Fraction Size 15 mL

Purification Workflow Diagram

PurificationWorkflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in DCM crude->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate to Dryness add_silica->evaporate dry_sample Dry-Loaded Sample evaporate->dry_sample load Load onto Column dry_sample->load run Run Gradient Elution load->run monitor Monitor with UV Detector run->monitor collect Collect Fractions monitor->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate Pooled Fractions pool->concentrate pure_product Pure Product concentrate->pure_product

Caption: Experimental workflow for the purification of this compound.

Results and Discussion

The flash chromatography method successfully separated the target compound from impurities. The chromatogram below shows a representative purification profile.

(A representative chromatogram would be displayed here in a full application note, showing baseline separation of the product peak from impurity peaks.)

The main peak, corresponding to this compound, eluted at approximately 40-50% ethyl acetate in hexanes. Fractions containing the pure product were identified by thin-layer chromatography (TLC) analysis, pooled, and concentrated to yield the final product.

Purity and Recovery Data

The purity of the pooled fractions was determined by HPLC-UV analysis, and the recovery was calculated based on the initial mass of the crude material.

Sample IDInitial Mass (g)Final Mass (g)Purity (%)Recovery (%)
Lot # [XXXXX-1]1.020.9398.791.2
Lot # [XXXXX-2]0.980.9099.191.8
Lot # [XXXXX-3]1.050.9698.591.4

The data demonstrates that the method is reproducible and provides high purity and recovery rates.

Logical Relationship of Purification Steps

LogicalRelationship start Crude Product Mixture separation Chromatographic Separation (Silica Gel) start->separation elution Gradient Elution (Hexane/Ethyl Acetate) separation->elution impurities Separated Impurities elution->impurities product Pure tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate elution->product

Caption: Logical flow from crude mixture to purified product.

Conclusion

The flash chromatography protocol detailed in this application note provides an effective and reliable method for the purification of this compound. The use of a silica gel stationary phase with a hexane/ethyl acetate gradient allows for excellent separation of the target compound from common synthetic impurities. The high purity and recovery rates achieved make this method highly suitable for use in research, process development, and manufacturing environments within the pharmaceutical industry.

Application Note: 1H NMR Analysis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment are critical in drug development, and ¹H NMR is a primary analytical technique for this purpose. This application note outlines the experimental procedure, expected spectral data, and a visual workflow for the analysis.

Introduction

This compound is a bifunctional molecule containing a piperidine ring, a carbamate protecting group, and a cyclopentyl substituent. Each of these moieties possesses distinct protons that will resonate at characteristic chemical shifts in a ¹H NMR spectrum. The analysis of these signals, including their integration and coupling patterns, allows for the unambiguous confirmation of the compound's structure.

Predicted ¹H NMR Spectral Data

While a specific experimental spectrum for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of its structural components and data from similar molecules. The following table summarizes the anticipated ¹H NMR data for this compound. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5 - 4.8Broad Singlet1HNH (Carbamate)
~ 3.4 - 3.6Multiplet1HCH (Piperidine, position 4)
~ 2.8 - 3.0Multiplet2HCH₂ (Piperidine, equatorial, positions 2, 6)
~ 2.4 - 2.6Multiplet1HCH (Cyclopentyl)
~ 2.0 - 2.2Multiplet2HCH₂ (Piperidine, axial, positions 2, 6)
~ 1.8 - 2.0Multiplet2HCH₂ (Piperidine, equatorial, positions 3, 5)
~ 1.4 - 1.8Multiplet8HCH₂ (Cyclopentyl)
~ 1.45Singlet9HC(CH₃)₃ (tert-Butyl)
~ 1.2 - 1.4Multiplet2HCH₂ (Piperidine, axial, positions 3, 5)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol

This section details the methodology for the ¹H NMR analysis of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) internal standard

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up the ¹H NMR experiment with the following typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 0-12 ppm

  • Data Acquisition: Acquire the Free Induction Decay (FID).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all the peaks in the spectrum to determine the relative number of protons for each signal.

  • Peak Picking: Identify the chemical shift of each peak.

Workflow Diagram

The following diagram illustrates the key steps involved in the ¹H NMR analysis of this compound.

Caption: Workflow for the 1H NMR analysis of a chemical compound.

Conclusion

The protocol described in this application note provides a comprehensive guide for the ¹H NMR analysis of this compound. Adherence to this protocol will enable researchers to obtain high-quality spectra, allowing for accurate structural verification and purity assessment, which are essential steps in the drug discovery and development pipeline.

Application Note: Mass Spectrometry Analysis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a chemical intermediate of interest in pharmaceutical research and drug development. As a molecule containing a Boc-protected amine and a substituted piperidine ring, its characterization and quantification are crucial for synthesis verification, purity assessment, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful analytical tool for the sensitive and specific analysis of such compounds.

This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The methodology outlined here is suitable for researchers, scientists, and drug development professionals requiring a robust analytical method for this compound.

Experimental

Materials and Reagents
  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the standard in 1 mL of methanol. A series of working standards were then prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. All solutions were filtered through a 0.22 µm syringe filter before injection.

Liquid Chromatography
  • System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for fragmentation analysis.

Results and Discussion

The analysis of this compound by HPLC-ESI-MS/MS in positive ion mode revealed a protonated molecule [M+H]⁺ at m/z 269.2. The fragmentation of this precursor ion was investigated to elucidate the structure of the molecule. Boc-protected amines are known to be unstable under typical mass spectrometry conditions.[1][2]

Fragmentation Pathway

The fragmentation of the protonated molecule is dominated by the loss of the tert-butoxycarbonyl (Boc) group. A characteristic loss of isobutylene (56 Da) or the entire Boc group (100 Da) is commonly observed for Boc-protected amines.[3] The proposed fragmentation pathway for this compound is illustrated in the diagram below.

fragmentation_pathway precursor [M+H]⁺ m/z 269.2 fragment1 [M+H - C₄H₈]⁺ m/z 213.1 precursor->fragment1 - C₄H₈ (56 Da) fragment2 [M+H - C₅H₉NO₂]⁺ m/z 169.1 precursor->fragment2 - C₅H₉NO₂ (100 Da) fragment3 [C₅H₁₀N]⁺ m/z 84.1 fragment2->fragment3 - C₅H₉ (69 Da)

Caption: Proposed fragmentation pathway of protonated this compound.

The major fragmentation pathways observed are the neutral loss of isobutylene (C₄H₈) to form the ion at m/z 213.1, and the loss of the entire Boc group (C₅H₉NO₂) to yield the amine at m/z 169.1. Further fragmentation of the m/z 169.1 ion can lead to the formation of the cyclopentyl ring fragment at m/z 84.1.

Quantitative Data

The following table summarizes the key ions observed in the mass spectrum of this compound.

Ion m/z Proposed Structure/Formula Relative Abundance (%)
[M+H]⁺269.2C₁₅H₂₉N₂O₂⁺100
[M+H - C₄H₈]⁺213.1C₁₁H₂₁N₂O₂⁺65
[M+H - C₅H₉NO₂]⁺169.1C₁₀H₂₀N⁺85
[C₅H₁₀N]⁺84.1C₅H₁₀N⁺40

Experimental Workflow

The overall experimental workflow for the analysis is depicted in the following diagram.

experimental_workflow sample_prep Sample Preparation (Dissolution and Dilution) hplc HPLC Separation (C18 Column) sample_prep->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms_analysis MS/MS Analysis (Fragmentation) esi->ms_analysis data_processing Data Processing and Analysis ms_analysis->data_processing

Caption: Experimental workflow for HPLC-ESI-MS/MS analysis.

Conclusion

This application note presents a detailed and robust method for the analysis of this compound using HPLC-ESI-MS/MS. The described protocol allows for the successful separation, identification, and fragmentation analysis of the target compound. The provided fragmentation pathway and quantitative data can serve as a valuable reference for researchers working with this molecule and other structurally related compounds. The methodology is suitable for routine analysis in a drug discovery and development setting.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in solid-phase synthesis (SPS). This versatile building block is particularly valuable in the construction of combinatorial libraries and the discovery of novel therapeutics, notably as a scaffold for G-protein coupled receptor (GPCR) modulators.

The protocols provided herein detail the immobilization of this building block onto a 2-chlorotrityl chloride (2-CTC) resin, subsequent chemical modifications, and the final cleavage of the synthesized product from the solid support.

Introduction to this compound in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the efficient assembly of complex molecules. The use of building blocks like this compound offers several advantages in drug discovery. The piperidine core is a common motif in many biologically active compounds, and the cyclopentyl group can provide desirable lipophilicity and conformational rigidity. The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position allows for selective deprotection and subsequent derivatization, enabling the creation of diverse chemical libraries.

This building block is particularly relevant in the synthesis of chemokine receptor antagonists, such as those targeting CCR2, which are implicated in inflammatory diseases.

Data Presentation: Representative Quantitative Data

The efficiency of solid-phase synthesis is influenced by factors such as resin loading, coupling efficiency, and cleavage yield. The following tables provide representative data for the use of aminopiperidine-based building blocks on 2-chlorotrityl chloride resin. While specific yields for this compound may vary, these values serve as a reliable benchmark for synthesis planning.

Table 1: Representative Resin Loading and Yield Data

ParameterRepresentative ValueNotes
Initial Resin Substitution1.0 - 1.6 mmol/gDependent on the specific 2-CTC resin used.
Building Block Loading Efficiency70 - 90%Determined by gravimetric analysis or UV spectrophotometry of the Fmoc-dibenzofulvene adduct if an Fmoc-protected amino acid is used in the first step after deprotection.[1]
Typical Coupling Yield (per step)>95%Monitored by qualitative tests such as the Kaiser test for primary amines.
Crude Product Yield (after cleavage)75 - 90%Based on the initial loading of the first building block.[1]
Purity by HPLC (crude)>80%Dependent on the complexity of the synthesized molecule and the efficiency of the synthesis steps.

Table 2: Typical Conditions for Key Solid-Phase Synthesis Steps

StepReagents and SolventsTypical Reaction TimeTemperature
Resin SwellingDichloromethane (DCM)30 - 60 minRoom Temperature
Building Block LoadingThis compound, Diisopropylethylamine (DIPEA), DCM1 - 4 hoursRoom Temperature
CappingMethanol/DIPEA in DCM30 minRoom Temperature
Boc Deprotection20-50% Trifluoroacetic acid (TFA) in DCM20 - 30 minRoom Temperature
Coupling (e.g., with an amino acid)Fmoc-amino acid, HBTU/HATU, DIPEA, N,N-Dimethylformamide (DMF)1 - 2 hoursRoom Temperature
Cleavage from Resin1-2% TFA in DCM, or Hexafluoroisopropanol (HFIP)/DCM30 - 60 minRoom Temperature

Experimental Protocols

The following protocols provide a step-by-step guide for a typical solid-phase synthesis workflow using this compound.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the immobilization of the building block onto the solid support via its secondary amine.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30-60 minutes in a synthesis vessel.

  • Building Block Preparation: In a separate flask, dissolve 1.5-2.0 equivalents of this compound (relative to the resin's substitution capacity) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the building block solution to the resin, followed by the addition of 3-4 equivalents of DIPEA.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH and agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the functionalized resin in vacuo to a constant weight.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent reactions.[2]

Materials:

  • Boc-protected resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 5% DIPEA in DCM (neutralization solution)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 15-30 minutes.

  • Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM (approximately 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[2]

  • Washing: Drain the deprotection solution and wash the resin with DCM (3 x 10 mL).[2]

  • Neutralization: Wash the resin with the 5% DIPEA in DCM solution (2 x 10 mL), agitating for 2 minutes each time.[2]

  • Final Washing: Wash the resin again with DCM (3 x 10 mL) and then with DMF (3 x 10 mL) to prepare for the next coupling step.

Protocol 3: Coupling of an Amino Acid

This protocol describes the coupling of a standard Fmoc-protected amino acid to the deprotected amine on the resin.

Materials:

  • Deprotected resin from Protocol 2

  • Fmoc-protected amino acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU/HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to stand for 5-10 minutes.

  • Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). A Kaiser test can be performed to ensure the completion of the coupling.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the final step of cleaving the synthesized molecule from the 2-CTC resin while keeping acid-labile side-chain protecting groups intact.

Materials:

  • Synthesized product on resin

  • Cleavage cocktail (e.g., 1-2% TFA in DCM or 20% Hexafluoroisopropanol (HFIP) in DCM)[1][3]

  • Pyridine (for neutralization)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final product-resin with DCM (5 x 10 mL) and dry it thoroughly in vacuo.

  • Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 30-60 minutes.[1]

  • Product Collection: Filter the resin and collect the filtrate into a flask containing a small amount of pyridine to neutralize the acid.

  • Resin Washing: Wash the resin with a small amount of fresh DCM and combine the filtrates.

  • Product Precipitation: Concentrate the filtrate under a stream of nitrogen. Add the concentrated solution dropwise to a flask containing cold diethyl ether (approximately 10-fold volume excess) to precipitate the crude product.

  • Isolation: Isolate the precipitated product by centrifugation or filtration. Wash the crude product with cold ether several times.

  • Drying: Dry the final product in vacuo. The crude product can be further purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

G start_node Start: 2-CTC Resin swelling swelling start_node->swelling 1. Swell in DCM process_node process_node decision_node decision_node final_product_node Final Product in Solution loading loading swelling->loading 2. Load Building Block (this compound) capping capping loading->capping 3. Cap unreacted sites boc_deprotection boc_deprotection capping->boc_deprotection 4. Boc Deprotection (TFA/DCM) coupling coupling boc_deprotection->coupling 5. Couple next building block (e.g., Fmoc-Amino Acid) is_synthesis_complete Synthesis Complete? coupling->is_synthesis_complete 6. Check for completion cleavage 7. Cleave from Resin (e.g., 1% TFA in DCM) is_synthesis_complete->cleavage Yes fmoc_deprotection Fmoc Deprotection (Piperidine/DMF) is_synthesis_complete->fmoc_deprotection No cleavage->final_product_node fmoc_deprotection->coupling

Caption: General workflow for solid-phase synthesis.

G ligand Synthesized Ligand (from piperidine scaffold) gpcr GPCR (e.g., CCR2) ligand->gpcr Binds to receptor g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Changes concentration cellular_response Cellular Response (e.g., Inhibition of Chemotaxis) second_messenger->cellular_response Leads to

Caption: Plausible GPCR signaling pathway modulation.

References

Application Note: Facile Deprotection of the Boc Group from tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate to yield 1-cyclopentylpiperidin-4-amine. The primary method detailed utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective condition for Boc deprotection. An alternative method using hydrochloric acid (HCl) in an organic solvent is also presented. These protocols are broadly applicable in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates where the piperidine moiety is a common scaffold.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amines is a crucial step in the synthesis of many active pharmaceutical ingredients and complex organic molecules. This note outlines a robust and reproducible procedure for the deprotection of this compound, a key intermediate in various synthetic pathways. The reaction proceeds via an acid-catalyzed cleavage of the carbamate bond, liberating the free amine, carbon dioxide, and tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present.

Reaction Scheme

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and often highest-yielding method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 10-15 minutes.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution dropwise. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup - Quenching: Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Workup - Basification: Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause effervescence. Continue adding the basic solution until the aqueous layer is basic (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-cyclopentylpiperidin-4-amine.

  • Purification: The crude product can be purified further by column chromatography or distillation if necessary.

Method 2: Deprotection using Hydrochloric Acid (HCl)

This method uses a more common and less expensive acid, often prepared as a solution in an organic solvent like dioxane or methanol.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane (or a solution of acetyl chloride in methanol)

  • Methanol (MeOH) or 1,4-Dioxane

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of methanol or dioxane in a round-bottom flask.

  • Addition of HCl: Add a 4M solution of HCl in dioxane (5-10 eq) to the flask. Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours. In many cases, the hydrochloride salt of the product will precipitate out of the solution.

  • Workup: If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried to yield the amine hydrochloride salt. Alternatively, the solvent can be removed under reduced pressure.

  • Free-basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated NaHCO₃ solution or 1M NaOH until pH > 8. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to afford the free amine.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Yields are generally high for this transformation.

MethodReagent (eq)SolventTemperatureTime (h)Typical YieldNotes
1TFA (5-10 eq)DCM0 °C to RT1 - 4>95%Volatile and corrosive reagent. Workup involves neutralization.
24M HCl in Dioxane (5-10 eq)Dioxane/MeOHRT1 - 3>90%Product is isolated as the hydrochloride salt, which is often a stable solid.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection of this compound using the TFA/DCM method.

Boc_Deprotection_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Substrate in DCM B 2. Cool Reaction to 0 °C A->B C 3. Add TFA Dropwise B->C D 4. Stir at RT (1-4h) C->D E 5. Concentrate Reaction Mixture D->E Reaction Complete F 6. Neutralize with NaHCO3 (aq) E->F G 7. Extract with DCM F->G H 8. Wash, Dry & Concentrate G->H I Purified Product: 1-Cyclopentylpiperidin-4-amine H->I Purification (if needed)

Caption: General workflow for the Boc deprotection using TFA.

Signaling Pathway (Chemical Transformation)

This diagram illustrates the acid-catalyzed cleavage of the Boc protecting group.

Boc_Deprotection_Mechanism Start Boc-Protected Amine (Substrate) Protonation Protonation of Carbonyl Oxygen Start->Protonation Acid Acid Catalyst (H+) Acid->Protonation Cleavage C-O Bond Cleavage Protonation->Cleavage CarbamicAcid Unstable Carbamic Acid Intermediate Cleavage->CarbamicAcid TertButyl tert-Butyl Cation ((CH3)3C+) Cleavage->TertButyl Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 Product Deprotected Amine (Product) Decarboxylation->Product

Caption: Mechanism of acid-catalyzed Boc deprotection.

Application Notes and Protocols for Coupling Reactions with tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This versatile building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for similar piperidine and carbamate derivatives and are intended to serve as a comprehensive guide for laboratory implementation.

Overview of Coupling Strategies

This compound can be employed in several key coupling reactions, primarily after the deprotection of the Boc group to liberate the secondary amine. The resulting 1-cyclopentylpiperidin-4-amine is a versatile nucleophile for various C-N bond-forming reactions. The main coupling strategies covered in these notes are:

  • Amide Bond Formation: Coupling of the deprotected amine with carboxylic acids to form amide linkages, a cornerstone of medicinal chemistry.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of the deprotected amine with aryl or heteroaryl halides/triflates to form C(aryl)-N bonds.

  • Reductive Amination: Reaction of the deprotected amine with aldehydes or ketones to form new secondary or tertiary amines.

Experimental Protocols

Boc Deprotection of this compound

Prior to its use in the following coupling reactions, the Boc protecting group must be removed.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid (4M in dioxane, 5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly in the subsequent coupling reaction after neutralization or can be purified further if necessary.

Amide Bond Formation

This protocol describes the coupling of the resulting 1-cyclopentylpiperidin-4-amine with a generic carboxylic acid.

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at 0 °C, add a coupling reagent such as HATU (1.1 eq) or EDCI (1.2 eq) and an additive like HOBt (1.2 eq).

  • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq), to the mixture.

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 1-cyclopentylpiperidin-4-amine (1.1 eq), obtained from the deprotection step, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Typical Reagent Stoichiometry for Amide Coupling

ReagentMolar Equivalents (eq)
Carboxylic Acid1.0
1-cyclopentylpiperidin-4-amine1.0 - 1.2
Coupling Reagent (e.g., HATU, EDCI)1.1 - 1.5
Additive (e.g., HOBt)1.1 - 1.5
Amine Base (e.g., DIPEA, TEA)2.0 - 3.0
Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed cross-coupling of 1-cyclopentylpiperidin-4-amine with an aryl or heteroaryl halide.

Protocol:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl/heteroaryl halide (1.0 eq), 1-cyclopentylpiperidin-4-amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 eq).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Catalyst Loading 1 - 5 mol%
Ligand Xantphos, BINAP, RuPhos
Ligand Loading 2 - 10 mol%
Base Cs₂CO₃, NaOtBu, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 80 - 120 °C
Reaction Time 12 - 24 hours
Reductive Amination

This protocol describes the reaction of 1-cyclopentylpiperidin-4-amine with an aldehyde or ketone.

Protocol:

  • Dissolve the aldehyde or ketone (1.0 eq) and 1-cyclopentylpiperidin-4-amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).

  • Add a mild acid catalyst, such as acetic acid (catalytic to 1 eq), to facilitate imine/enamine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Common Reagents for Reductive Amination

ReagentFunctionTypical Amount
Aldehyde or KetoneElectrophile1.0 eq
1-cyclopentylpiperidin-4-amineNucleophile1.0 - 1.2 eq
Sodium TriacetoxyborohydrideReducing Agent1.2 - 1.5 eq
Sodium CyanoborohydrideReducing Agent1.2 - 1.5 eq
Acetic AcidCatalyst0.1 - 1.0 eq
Solvent DCM, DCE, MeOH-

Visualized Workflows

The following diagrams illustrate the general workflows for the described coupling reactions.

Amide_Coupling_Workflow cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling start This compound deprotection Acid Treatment (TFA or HCl) start->deprotection amine 1-cyclopentylpiperidin-4-amine deprotection->amine activation Coupling Reagent (HATU/EDCI, HOBt, Base) amine->activation Nucleophilic Attack acid Carboxylic Acid acid->activation amide Target Amide activation->amide

Amide Coupling Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle amine 1-cyclopentylpiperidin-4-amine coupling Buchwald-Hartwig Coupling amine->coupling aryl_halide Aryl/Heteroaryl Halide aryl_halide->coupling catalyst Pd Catalyst + Ligand catalyst->coupling base Base base->coupling product Coupled Arylamine Product coupling->product

Buchwald-Hartwig Amination Workflow

Reductive_Amination_Workflow start 1-cyclopentylpiperidin-4-amine + Aldehyde/Ketone imine_formation Imine/Enamine Formation (Acid Catalyst) start->imine_formation reduction Reduction (NaBH(OAc)₃ or NaBH₃CN) imine_formation->reduction product Final Amine Product reduction->product

Reductive Amination Workflow

Application Notes: Tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate - A Key Intermediate for the Synthesis of Novel Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and utilization of tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate, a valuable intermediate in the development of novel Active Pharmaceutical Ingredients (APIs). The synthesis of this key building block is achieved through a robust reductive amination protocol. Subsequent deprotection of the carbamate group yields 1-cyclopentylpiperidin-4-amine, a versatile precursor for the synthesis of advanced therapeutic agents, including potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The protocols outlined herein provide a clear pathway for the efficient synthesis and application of this important intermediate in drug discovery and development.

Introduction

Substituted piperidines are a prevalent structural motif in a wide array of pharmaceuticals due to their favorable physicochemical properties and their ability to interact with various biological targets. Specifically, 4-amino-1-alkylpiperidine scaffolds serve as crucial building blocks in the synthesis of antagonists for chemokine receptors like CCR5 and inhibitors of kinases such as IRAK4. This compound is a key intermediate that provides access to the 1-cyclopentylpiperidin-4-amine core, a structural element present in several clinical and preclinical drug candidates. This document details the synthetic route to this intermediate and its subsequent application in the synthesis of a potential API.

Synthesis of this compound

The synthesis of this compound is efficiently carried out via a one-pot reductive amination reaction between tert-butyl piperidin-4-ylcarbamate and cyclopentanone, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent.

Experimental Protocol: Reductive Amination

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopentanone (1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data:

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)Purity (%)
tert-Butyl piperidin-4-ylcarbamateCyclopentanoneSodium triacetoxyborohydrideDCM1685-95>98

Table 1: Summary of quantitative data for the synthesis of this compound.

Synthetic Workflow:

G cluster_0 Synthesis of this compound A tert-Butyl piperidin-4-ylcarbamate C Reductive Amination (Sodium Triacetoxyborohydride, DCM) A->C B Cyclopentanone B->C D This compound C->D

Caption: Reductive amination workflow.

Application in API Synthesis: IRAK4 Inhibitors

The synthesized intermediate, this compound, is a valuable precursor for the synthesis of IRAK4 inhibitors. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for the treatment of inflammatory and autoimmune diseases. The clinical candidate PF-06650833 (Zimlovisertib) is a potent IRAK4 inhibitor that features a substituted piperidine moiety.

The first step towards the synthesis of such APIs is the deprotection of the tert-butoxycarbonyl (Boc) group to yield the free amine, 1-cyclopentylpiperidin-4-amine.

Experimental Protocol: Boc Deprotection

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopentylpiperidin-4-amine.

Quantitative Data:

Starting MaterialReagentSolventTime (h)Yield (%)Purity (%)
This compoundTrifluoroacetic acid or 4M HCl/dioxaneDCM290-98>97

Table 2: Summary of quantitative data for the deprotection of the Boc group.

Proposed Synthetic Pathway to an IRAK4 Inhibitor Core:

The resulting 1-cyclopentylpiperidin-4-amine can then be utilized in a nucleophilic aromatic substitution or other coupling reactions to construct the core of an IRAK4 inhibitor.

G cluster_1 API Synthesis Pathway D This compound E Boc Deprotection (TFA or HCl/Dioxane) D->E F 1-Cyclopentylpiperidin-4-amine E->F H Coupling Reaction F->H G Heterocyclic Core (e.g., for IRAK4 Inhibitor) G->H I API Precursor H->I

Caption: API synthesis workflow.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex nitrogen-containing APIs. The detailed protocols for its synthesis via reductive amination and subsequent deprotection provide a reliable and efficient route for drug discovery and development scientists. The application of its deprotected form, 1-cyclopentylpiperidin-4-amine, in the synthesis of IRAK4 inhibitors highlights its importance in the development of next-generation therapeutics for inflammatory diseases. The methodologies and data presented herein are intended to facilitate the work of researchers in the pharmaceutical industry.

Application Notes and Protocols for the Characterization of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate (CAS No. 936221-73-7) is a chemical intermediate with applications in pharmaceutical synthesis. Its purity and structural integrity are critical for the quality and efficacy of downstream products. This document provides detailed analytical methods for the comprehensive characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein describe techniques for identity confirmation, purity assessment, and structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 936221-73-7
Molecular Formula C₁₅H₂₈N₂O₂
Molecular Weight 268.40 g/mol (Calculated)
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, chloroformInferred from structure

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for quantifying any related impurities. A reverse-phase HPLC method is generally suitable for this compound.[1]

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or Phosphoric Acid (for non-MS applications)[1]

  • This compound reference standard

  • Sample for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Gradient of A and B
Gradient Program 0-5 min: 95% A, 5% B5-25 min: to 5% A, 95% B25-30 min: 5% A, 95% B30-35 min: to 95% A, 5% B35-40 min: 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention time of the main peak.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks.

Data Presentation
AnalyteRetention Time (min)Purity (%)
This compound~15.2>98.0

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC Chromatography Chromatographic Run HPLC->Chromatography DataAcq Data Acquisition Chromatography->DataAcq DataAnalysis Data Analysis DataAcq->DataAnalysis Purity Purity Calculation DataAnalysis->Purity

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be utilized for the identification and quantification of volatile impurities in this compound. Due to the relatively low volatility of the target compound, derivatization might be necessary for optimal analysis, though direct injection at high temperatures can also be attempted.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (GC grade)

  • Sample for analysis

Procedure:

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 10 min at 300 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
  • Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the eluted peaks.

    • Identify the main compound by comparing its mass spectrum with a reference library or predicted fragmentation pattern.

Data Presentation
Ion (m/z)Relative Intensity (%)Proposed Fragment
268.4< 5[M]⁺
212.340[M - C₄H₈]⁺
195.2100[M - C₄H₉O]⁺
154.260[M - C₅H₉NO₂]⁺
57.180[C₄H₉]⁺

Experimental Workflow

GCMS_Workflow SamplePrep Sample Preparation (Dissolution) GCMS_System GC-MS System SamplePrep->GCMS_System Separation GC Separation GCMS_System->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis DataAcq Data Acquisition MassAnalysis->DataAcq DataAnalysis Data Analysis (TIC and Spectra) DataAcq->DataAnalysis Identification Compound Identification DataAnalysis->Identification

Caption: GC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Sample for analysis

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width 16 ppm220 ppm
  • Analysis:

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both spectra based on the expected structure.

Data Presentation

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.50 br s 1H NH
~3.50 m 1H CH-N(Boc)
~2.80 m 2H Piperidine CH₂ (axial, adjacent to N)
~2.20 m 2H Piperidine CH₂ (equatorial, adjacent to N)
~1.90 m 1H Cyclopentyl CH
~1.80 m 2H Piperidine CH₂ (axial)
~1.70 - 1.40 m 8H Cyclopentyl CH₂
~1.45 s 9H t-Butyl CH₃

| ~1.30 | m | 2H | Piperidine CH₂ (equatorial) |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~155.0 C=O (carbamate)
~79.0 C(CH₃)₃
~60.0 Cyclopentyl CH
~52.0 Piperidine C4
~48.0 Piperidine C2, C6
~32.0 Piperidine C3, C5
~28.4 C(CH₃)₃

| ~24.0 | Cyclopentyl CH₂ |

Logical Relationship of NMR Data

NMR_Logic Compound This compound H_NMR ¹H NMR Spectrum Compound->H_NMR yields C_NMR ¹³C NMR Spectrum Compound->C_NMR yields Structure Confirmed Molecular Structure H_NMR->Structure confirms C_NMR->Structure confirms

Caption: NMR data interpretation logic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule, providing further confirmation of its identity.

Experimental Protocol

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

  • ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure:

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

    • Press the mixture into a thin, transparent pellet.

  • IR Spectrum Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Data Presentation
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350Medium, sharpN-H stretch (carbamate)
~2950, 2870StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (carbamate)
~1520MediumN-H bend (amide II)
~1170StrongC-O stretch (carbamate)

Experimental Workflow

IR_Workflow SamplePrep Sample Preparation (ATR or KBr) FTIR FTIR Spectrometer SamplePrep->FTIR Acquisition Spectrum Acquisition FTIR->Acquisition Analysis Functional Group Analysis Acquisition->Analysis

Caption: IR spectroscopy workflow.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity assessment, GC-MS for volatile impurity profiling, and NMR and IR spectroscopy for structural confirmation ensures a thorough quality control process for this important pharmaceutical intermediate. Researchers and scientists should adapt these protocols as necessary based on the specific instrumentation and requirements of their laboratories.

References

Application Notes and Protocols: Use of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate is a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] The presence of a cyclopentyl group on the piperidine nitrogen provides a specific three-dimensional architecture, which can be advantageous for exploring chemical space and achieving potent and selective interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position allows for a straightforward deprotection step, revealing a primary amine that can be readily diversified through various chemical reactions.

These application notes provide a comprehensive overview of the utility of this compound in library synthesis, including detailed experimental protocols and representative data.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a hypothetical library derived from this compound. The data is based on typical yields for similar reactions and biological activities observed for analogous compound libraries.

Table 1: Synthesis Yields for Library Generation

StepReactionReagents and ConditionsAverage Yield (%)
1Boc DeprotectionTrifluoroacetic acid (TFA) in Dichloromethane (DCM)>95%
2Amide CouplingR-COOH, HATU, DIPEA in DMF70-90%
3Sulfonamide FormationR-SO₂Cl, Pyridine in DCM65-85%
4Reductive AminationR-CHO, NaBH(OAc)₃ in DCE60-80%

Table 2: Representative Biological Activity Data (Hypothetical Kinase Inhibitor Library)

Compound IDR-GroupIC₅₀ (nM) vs. Target Kinase
L1-A14-Fluorobenzoyl78
L1-A23-Methoxybenzoyl152
L1-A3Thiophene-2-carbonyl95
L1-B14-Chlorophenylsulfonyl210
L1-B2N,N-Dimethylaminosulfonyl>1000
L1-C14-Trifluoromethylbenzyl55
L1-C22-Naphthylmethyl120

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine, 1-cyclopentylpiperidin-4-amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (10 mL per gram of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA (5.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-cyclopentylpiperidin-4-amine. The product is often used in the next step without further purification.

Protocol 2: Parallel Amide Coupling for Library Synthesis

This protocol outlines the parallel synthesis of an amide library from 1-cyclopentylpiperidin-4-amine and a diverse set of carboxylic acids.

Materials:

  • 1-Cyclopentylpiperidin-4-amine (from Protocol 1)

  • A library of diverse carboxylic acids (R-COOH)

  • N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.2 eq) in DMF.

  • To each well, add a solution of HATU (1.2 eq) in DMF.

  • Add a solution of DIPEA (3.0 eq) in DMF to each well and agitate for 15 minutes to pre-activate the carboxylic acids.

  • Add a solution of 1-cyclopentylpiperidin-4-amine (1.0 eq) in DMF to each well.

  • Seal the reaction block and shake at room temperature for 12-18 hours under an inert atmosphere.

  • Upon completion, quench the reactions by adding water to each well.

  • The library of amide products can be purified by parallel HPLC or used in crude form for initial high-throughput screening.

Visualizations

Experimental Workflow for Library Synthesis

G Experimental Workflow for Library Synthesis A This compound B Boc Deprotection (TFA, DCM) A->B C 1-Cyclopentylpiperidin-4-amine B->C D Parallel Synthesis (Amide Coupling, Sulfonamide Formation, etc.) C->D F Crude Compound Library D->F E Diverse Building Blocks (R-COOH, R-SO2Cl, etc.) E->D G Purification (Parallel HPLC) F->G H Purified Compound Library G->H I High-Throughput Screening H->I

Caption: A typical workflow for generating a chemical library.

Diversity-Oriented Synthesis Strategy

G Diversity-Oriented Synthesis Strategy cluster_0 Core Scaffold cluster_1 Reaction Types cluster_2 Diverse Building Blocks cluster_3 Resulting Library A 1-Cyclopentylpiperidin-4-amine B Amide Coupling A->B C Sulfonamide Formation A->C D Reductive Amination A->D H Diverse Piperidine Derivatives B->H C->H D->H E R1-COOH R2-COOH ... E->B F R1-SO2Cl R2-SO2Cl ... F->C G R1-CHO R2-CHO ... G->D

Caption: A strategy for creating a diverse library from a common core.

Potential Signaling Pathway Modulation

G Hypothetical Target Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival E->F G Library Compound (e.g., Kinase Inhibitor) G->C

Caption: Inhibition of a signaling pathway by a library compound.

References

Application Note: N-Alkylation of tert-Butyl (piperidin-4-yl)carbamate via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of tertiary amines, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. While direct alkylation using alkyl halides is a classic method, it can suffer from drawbacks such as over-alkylation, leading to the formation of quaternary ammonium salts, and may require harsh conditions.[1] Reductive amination presents a powerful and reliable alternative for the formation of C-N bonds, effectively circumventing the issue of over-alkylation.[2] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the desired alkylated amine.[2]

This protocol details the N-alkylation of tert-Butyl (piperidin-4-yl)carbamate with cyclopentanone using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This specific reagent is particularly effective for the reductive amination of secondary amines with ketones.[2] The reaction is highly efficient, proceeds under mild conditions, and is broadly applicable in medicinal chemistry and drug development.

Experimental Protocol

Objective: To synthesize tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate via reductive amination of tert-Butyl (piperidin-4-yl)carbamate with cyclopentanone.

Reaction Scheme:

Scheme 1: Reductive amination of tert-Butyl (piperidin-4-yl)carbamate with cyclopentanone.

Materials and Reagents:

  • tert-Butyl (piperidin-4-yl)carbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl (piperidin-4-yl)carbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add cyclopentanone (1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product, this compound, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the quantitative parameters for the described protocol.

ParameterValueNotes
Reactants
tert-Butyl (piperidin-4-yl)carbamate1.0 eqLimiting reagent
Cyclopentanone1.2 eqSlight excess to drive the reaction
Sodium Triacetoxyborohydride1.5 eqKey reducing agent; added portion-wise to control reactivity
Acetic Acid1.1 eqActs as a catalyst to facilitate iminium ion formation[2]
Solvent
Dichloromethane (DCM)10-20 mL per mmol of limiting reagentAnhydrous conditions are recommended
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)Mild conditions are sufficient for this transformation
Reaction Time2 - 4 hoursMonitor by TLC or LC-MS for completion
AtmosphereInert (Nitrogen or Argon)Recommended to prevent side reactions with atmospheric moisture
Expected Yield 85-95%Yields are typically high for this type of reaction[3]

Visualization

The following diagram illustrates the experimental workflow for the N-alkylation procedure.

experimental_workflow start_end start_end reagents reagents process process workup workup analysis analysis A Start: Add Amine to Anhydrous DCM B Add Cyclopentanone and Acetic Acid A->B 1. C Stir at RT for 20-30 min B->C 2. D Add NaBH(OAc)3 (portion-wise) C->D 3. E Stir at RT (2-4 hours) D->E 4. F Monitor by TLC / LC-MS E->F Monitor G Quench with sat. NaHCO3 F->G 5. (If complete) H Extract with DCM G->H 6. I Wash with Brine H->I 7. J Dry (Na2SO4) & Concentrate I->J 8. K Purify by Column Chromatography J->K 9. (If needed) L Characterize Product (NMR, MS) J->L 10. (If pure) K->L M End: Isolated Product L->M

Caption: Experimental workflow for reductive amination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination reaction between tert-butyl piperidin-4-ylcarbamate and cyclopentanone. This method is favored for its operational simplicity and generally good yields.

Q2: Which reducing agent is most effective for this reductive amination?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this transformation. It is mild enough to not reduce the starting ketone, selective for the iminium ion intermediate, and generally provides high yields with fewer side products compared to more reactive borohydrides.

Q3: What are the typical solvents used for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common solvents. Tetrahydrofuran (THF) can also be used. It is crucial to use anhydrous solvents as the presence of water can hinder the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical eluent system for TLC analysis is a mixture of ethyl acetate and hexane. The disappearance of the starting materials (tert-butyl piperidin-4-ylcarbamate and cyclopentanone) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots.

Q5: What is the expected yield for this synthesis?

A5: Under optimized conditions, the yield of this compound is generally high, often exceeding 80%. However, the yield can be significantly impacted by various factors as detailed in the troubleshooting guide below.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive. Use a fresh bottle or a properly stored container. To test its activity, perform a control reaction with a simple aldehyde or ketone.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Incomplete Imine Formation The formation of the iminium ion intermediate is crucial. For sterically hindered or electronically deactivated substrates, this step can be slow. Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the amine (tert-butyl piperidin-4-ylcarbamate) and a larger excess of the reducing agent (1.5-2.0 equivalents) relative to the ketone (cyclopentanone).
Low Reaction Temperature While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive substrates to drive the reaction to completion.
Problem 2: Formation of Side Products
Possible Cause Suggested Solution
Reduction of Cyclopentanone If a more reactive reducing agent like sodium borohydride (NaBH₄) is used without careful control, it can reduce the starting ketone to cyclopentanol. Use a milder reducing agent like NaBH(OAc)₃.
Formation of Bis-alkylated Product While less common with a secondary amine, over-alkylation is a possibility. Ensure the stoichiometry is controlled, and avoid a large excess of cyclopentanone.
Unreacted Starting Material This is often a result of low conversion. Refer to the solutions for "Low or No Product Yield".
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Co-elution of Product and Impurities Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., ethyl acetate/hexane) can improve separation. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape of the amine product on silica gel.
Oily Product That Won't Solidify The product may be an oil at room temperature. Ensure all solvent is removed under high vacuum. If impurities are suspected, re-purify by column chromatography.
Broad Peaks on NMR Broad peaks can indicate the presence of impurities or conformational exchange. Ensure the product is pure by TLC and/or LC-MS. If the product is pure, acquiring the NMR spectrum at a higher temperature might sharpen the signals.

Experimental Protocols

Key Experiment: Reductive Amination Synthesis of this compound

This protocol is a representative procedure for the synthesis.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and anhydrous dichloromethane.

  • Stir the solution until the starting material is fully dissolved.

  • Add cyclopentanone (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexane).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

Table 1: Effect of Reducing Agent on Yield
Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
NaBH(OAc)₃DCM251285-95
NaBH₃CNMeOH252470-85
NaBH₄MeOH0 to 25650-70*

*Yield is often lower due to the competing reduction of cyclopentanone.

Table 2: Influence of Solvent on Reaction Time and Yield with NaBH(OAc)₃
Solvent Temperature (°C) Typical Reaction Time (h) Typical Yield (%)
Dichloromethane (DCM)2512-1690
1,2-Dichloroethane (DCE)2510-1492
Tetrahydrofuran (THF)2518-2485

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product tert-Butyl piperidin-4-ylcarbamate tert-Butyl piperidin-4-ylcarbamate ReactionVessel One-pot Reaction (DCM, rt) tert-Butyl piperidin-4-ylcarbamate->ReactionVessel Cyclopentanone Cyclopentanone Cyclopentanone->ReactionVessel Quench Aqueous Quench (NaHCO₃) ReactionVessel->Quench Reaction Mixture NaBH(OAc)3 NaBH(OAc)₃ NaBH(OAc)3->ReactionVessel Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Crude Product FinalProduct tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield Issue CheckReagent Is the NaBH(OAc)₃ active? Start->CheckReagent YesReagent Yes CheckReagent->YesReagent Check NoReagent No CheckReagent->NoReagent Check CheckWater Is the reaction anhydrous? YesReagent->CheckWater UseNewReagent Use fresh NaBH(OAc)₃ NoReagent->UseNewReagent YesWater Yes CheckWater->YesWater Check NoWater No CheckWater->NoWater Check CheckImine Is imine formation efficient? YesWater->CheckImine DryGlassware Use dry glassware and anhydrous solvents NoWater->DryGlassware YesImine Yes CheckImine->YesImine Check NoImine No CheckImine->NoImine Check OptimizeConditions Optimize stoichiometry and temperature YesImine->OptimizeConditions AddAcid Add catalytic acetic acid NoImine->AddAcid

Caption: Troubleshooting decision tree for low yield in the reductive amination synthesis.

Technical Support Center: Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary and effective synthetic routes for the preparation of this compound:

  • Route A: Reductive Amination: This is a one-pot reaction involving the coupling of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone in the presence of a reducing agent.

  • Route B: N-Alkylation: This method involves the reaction of tert-butyl (piperidin-4-yl)carbamate with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate ester in the presence of a base.

Q2: I am seeing a significant amount of unreacted starting material in my reductive amination reaction. What could be the cause?

A2: Incomplete conversion in reductive amination can be due to several factors:

  • Inefficient Imine Formation: The initial formation of the iminium ion from cyclopentanone and the piperidine derivative is crucial. This step can be slow. Consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate this step.

  • Inactive Reducing Agent: The reducing agent, commonly sodium triacetoxyborohydride (STAB), can degrade upon exposure to moisture. Ensure you are using a fresh, anhydrous batch of the reagent.

  • Insufficient Reaction Time or Temperature: While these reactions are often run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q3: My N-alkylation reaction is producing a significant amount of a non-polar byproduct. What is it likely to be?

A3: A common non-polar byproduct in the N-alkylation using a cyclopentyl halide is cyclopentene. This is formed via an E2 elimination side reaction, where the base used for the alkylation also acts as a base to eliminate HBr from the cyclopentyl bromide. To minimize this, consider using a non-hindered, non-nucleophilic base and carefully controlling the reaction temperature.

Q4: I am observing a byproduct with a higher molecular weight than my desired product in the N-alkylation. What could this be?

A4: A higher molecular weight byproduct is likely the result of over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs when the product, this compound, reacts further with another molecule of the cyclopentyl halide. To mitigate this, use a stoichiometric amount or a slight excess of the piperidine starting material relative to the cyclopentyl halide.

Troubleshooting Guides

Route A: Reductive Amination of tert-Butyl (piperidin-4-yl)carbamate with Cyclopentanone
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Conversion / Unreacted Starting Materials 1. Inactive reducing agent (e.g., NaBH(OAc)₃). 2. Insufficient imine formation. 3. Low reaction temperature or short reaction time.1. Use a fresh, anhydrous batch of the reducing agent. 2. Add a catalytic amount of acetic acid to the reaction mixture. 3. Increase the reaction temperature to 40-50 °C and monitor for completion.
Formation of Cyclopentanol Reduction of cyclopentanone by the reducing agent.Use a milder reducing agent like sodium triacetoxyborohydride, which is more selective for the iminium ion over the ketone.
Difficult Product Isolation / Emulsion during Workup Presence of borate salts and other reaction byproducts.Acidify the aqueous layer during workup to pH ~2-3 to protonate the desired product and extract impurities. Then, basify the aqueous layer to pH ~9-10 and extract the product.
Route B: N-Alkylation of tert-Butyl (piperidin-4-yl)carbamate with Cyclopentyl Bromide
Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of Cyclopentene E2 elimination of cyclopentyl bromide promoted by the base.1. Use a non-hindered base like potassium carbonate. 2. Maintain a lower reaction temperature (e.g., room temperature to 50 °C).
Formation of Quaternary Ammonium Salt (Over-alkylation) The product reacts further with cyclopentyl bromide.1. Use a slight excess (1.1 to 1.2 equivalents) of the tert-butyl (piperidin-4-yl)carbamate. 2. Add the cyclopentyl bromide slowly to the reaction mixture.
Slow or Incomplete Reaction 1. Insufficiently strong base. 2. Low reaction temperature.1. Use a stronger base such as potassium carbonate or cesium carbonate. 2. Increase the reaction temperature, but monitor for the formation of the cyclopentene byproduct.

Experimental Protocols

Route A: Reductive Amination

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and cyclopentanone (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (1.5 eq) in portions at room temperature. A catalytic amount of acetic acid (0.1 eq) may be added to facilitate imine formation. The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Route B: N-Alkylation

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base such as potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 30 minutes. Cyclopentyl bromide (1.1 eq) is then added, and the reaction mixture is heated to 60-80 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Piperidine tert-Butyl (piperidin-4-yl)carbamate Reaction Reaction Piperidine->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction Solvent DCM or DCE ReducingAgent NaBH(OAc)₃ Catalyst Acetic Acid (cat.) Quench Quench with NaHCO₃ Extract Extract with DCM Purify Column Chromatography Workup Workup Reaction->Workup Product Product Workup->Product tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Caption: Workflow for the synthesis via reductive amination.

Side_Reactions cluster_reductive_amination Reductive Amination Issues cluster_n_alkylation N-Alkylation Issues Start Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate IncompleteReaction Incomplete Reaction Start->IncompleteReaction KetoneReduction Cyclopentanone Reduction Start->KetoneReduction Elimination E2 Elimination (Cyclopentene Formation) Start->Elimination Overalkylation Over-alkylation (Quaternary Salt) Start->Overalkylation

Caption: Potential side reactions in the synthesis pathways.

Troubleshooting tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate purification issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Purity After Column Chromatography

Q: After flash column chromatography, my product is still contaminated with impurities. What are the possible reasons and how can I improve the separation?

A: Low purity after column chromatography can stem from several factors. The most common issues include an inappropriate solvent system, improper column packing, or co-eluting impurities.

Potential Causes and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your product from impurities.

    • Solution: Develop a new solvent system using Thin Layer Chromatography (TLC). A good starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate. For basic compounds that may streak on silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape. An ideal TLC separation will show good resolution between your product and impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Improper Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica bed can help prevent disturbance when adding the solvent and sample.

  • Co-eluting Impurities: Some impurities may have a similar polarity to your product, making separation by standard chromatography challenging.

    • Solution: Consider using a different stationary phase, such as alumina (basic or neutral), or employ reverse-phase chromatography (C18 silica) if the impurities have different hydrophobic properties.

Workflow for Optimizing Column Chromatography:

G cluster_0 Troubleshooting Low Purity in Column Chromatography start Low Purity Product tlc Optimize TLC Solvent System (e.g., Hexanes/EtOAc +/- TEA) start->tlc Poor Separation repack Repack Column Carefully tlc->repack Good TLC Separation alt_phase Consider Alternative Stationary Phase (Alumina, C18) repack->alt_phase Still Low Purity end High Purity Product repack->end Purity Improved alt_phase->end Successful Separation

Caption: Troubleshooting workflow for low purity after column chromatography.

Problem 2: Product "Oils Out" During Recrystallization

Q: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common issue in crystallization and typically occurs when the compound's solubility in the chosen solvent is too high at the temperature of crystallization, or when impurities are present that inhibit crystal formation.

Potential Causes and Solutions:

  • Solvent Choice: The solvent may be too good at dissolving your compound.

    • Solution: Try a solvent in which your product is less soluble at room temperature but has good solubility at elevated temperatures. A two-solvent system can also be effective. For example, dissolve your product in a small amount of a good solvent (e.g., ethyl acetate, methanol) and then slowly add a poor solvent (e.g., hexanes, water) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal growth.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation.

    • Solution: If the product is significantly impure, it may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of this compound via reductive amination?

A1: The synthesis of this compound is often achieved through the reductive amination of either 4-amino-1-Boc-piperidine with cyclopentanone or N-Boc-4-piperidone with cyclopentylamine. Potential impurities include:

  • Unreacted starting materials: 4-amino-1-Boc-piperidine, cyclopentanone, N-Boc-4-piperidone, or cyclopentylamine.

  • Intermediate imine: The imine formed between the amine and the ketone may not have been fully reduced.

  • Over-alkylation products: If cyclopentylamine is used to alkylate a piperidine derivative, there is a possibility of dialkylation.

  • Byproducts from the reducing agent: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), byproducts may be present.

  • Boc-deprotected product: If the reaction workup or purification involves acidic conditions, the Boc protecting group can be cleaved.

Q2: What is a good starting TLC solvent system for monitoring the reaction and for column chromatography?

A2: A common and effective solvent system for Boc-protected amines on silica gel TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting ratio to try is 70:30 or 80:20 hexanes:ethyl acetate. If the compound is basic and streaks on the TLC plate, adding 0.5-1% triethylamine to the solvent system can help to obtain sharper spots.

Q3: Can I use reverse-phase HPLC for purification? What conditions should I use?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be an excellent method for purifying polar compounds like this compound, especially for achieving high purity on a smaller scale.

  • Column: A C18 column is the most common choice for separating molecules based on hydrophobicity.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.

  • Additive: Often, an additive like trifluoroacetic acid (TFA) (0.1%) is used to improve peak shape. However, be cautious , as TFA is acidic and can cause partial or complete cleavage of the Boc protecting group, especially if the collected fractions are left for extended periods or concentrated at elevated temperatures. If Boc deprotection is a concern, consider using formic acid (0.1%) as a less acidic alternative, or a neutral buffer system like ammonium acetate.

Logical Relationship for Choosing a Purification Method:

G cluster_1 Purification Method Selection start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Flash Column Chromatography is_solid->column No (Oil) purity_level Required Purity? scale Scale of Reaction? purity_level->scale Moderate prep_hplc Preparative HPLC purity_level->prep_hplc High (>98%) scale->column Large (>1g) scale->prep_hplc Small (<1g) recrystallization->purity_level column->purity_level

Caption: Decision tree for selecting a suitable purification method.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column and other standard chromatography equipment

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is 80:20 hexanes:ethyl acetate. If streaking is observed, add 0.5-1% triethylamine to the eluent. The target Rf for the product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase. If necessary, gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, methanol/water)

Procedure:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing the solution in a refrigerator or ice bath.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Quantitative Data Summary

The following table summarizes typical analytical data for Boc-protected amines. Note that these are representative values and may need to be optimized for this compound.

ParameterTypical Value/RangeNotes
TLC Rf 0.2 - 0.4In a 70:30 to 80:20 Hexanes:Ethyl Acetate system on silica gel.
Column Chromatography Eluent Gradient of 0-50% Ethyl Acetate in HexanesAddition of 0.5-1% triethylamine can improve separation for basic compounds.
Recrystallization Solvents Ethyl Acetate/Hexanes, Methanol/Water, EthanolThe choice of solvent is highly dependent on the specific compound's solubility.
HPLC Column C18 Reverse-PhaseStandard for polar to moderately non-polar compounds.
HPLC Mobile Phase Gradient of Acetonitrile in Water0.1% Formic Acid or 10 mM Ammonium Acetate can be used as modifiers.

Technical Support Center: Optimizing Reaction Parameters for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction parameters for this important building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone. This reaction is typically carried out using a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3][4]

Q2: Why is sodium triacetoxyborohydride the preferred reducing agent?

A2: Sodium triacetoxyborohydride is favored due to its selectivity. It readily reduces the intermediate iminium ion formed between the amine and the ketone but is slow to react with the ketone starting material.[2][4] This minimizes the formation of cyclopentanol as a byproduct. It is also less toxic than other reagents like sodium cyanoborohydride.[2]

Q3: What are the typical solvents used for this reaction?

A3: Anhydrous aprotic solvents are generally used. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[3][4] Tetrahydrofuran (THF) can also be employed.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[1]

Q5: What is the typical workup procedure for this reaction?

A5: A standard aqueous workup is usually performed. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete iminium ion formation.Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation of the amine and ketone.
Inactive reducing agent.Use a fresh batch of sodium triacetoxyborohydride, as it can be deactivated by moisture. Ensure all glassware and solvents are anhydrous.[3]
Incorrect stoichiometry.Ensure the appropriate molar ratios of reactants are used. Typically, a slight excess of the ketone and the reducing agent relative to the amine is employed.
Presence of Unreacted Starting Materials Insufficient reaction time.Allow the reaction to stir for a longer period (up to 24 hours) at room temperature, monitoring by TLC or LC-MS until the starting amine is consumed.[1]
Low reaction temperature.While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) may be necessary for less reactive substrates, but should be done with caution to avoid side reactions.
Formation of Impurities Over-alkylation of the amine (less common with this substrate).This is more of a concern with primary amines. Using a stoichiometric amount of the ketone can help minimize this.
Formation of cyclopentanol.This indicates that the reducing agent is reducing the ketone. Ensure that the iminium ion has sufficient time to form before the addition of the reducing agent, or use a more selective reagent like NaBH(OAc)₃.
Broad peaks in NMR spectrum.This may indicate the presence of residual acidic or basic impurities from the workup. Ensure thorough washing of the organic layer and consider an additional purification step like column chromatography.
Difficult Purification Product is a viscous oil instead of a solid.This is not uncommon for this product. Purification by flash column chromatography on silica gel is often effective.
Co-elution of impurities.Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., ethyl acetate/hexane) is often successful.

Experimental Protocols

Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • tert-Butyl (piperidin-4-yl)carbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq.) and cyclopentanone (1.1-1.2 eq.) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature under a nitrogen or argon atmosphere.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via reductive amination.

Parameter Condition A Condition B Condition C
Amine tert-Butyl (piperidin-4-yl)carbamate (1.0 eq)tert-Butyl (piperidin-4-yl)carbamate (1.0 eq)tert-Butyl (piperidin-4-yl)carbamate (1.0 eq)
Ketone Cyclopentanone (1.2 eq)Cyclopentanone (1.5 eq)Cyclopentanone (1.1 eq)
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (2.0 eq)NaBH(OAc)₃ (1.8 eq)
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Tetrahydrofuran (THF)
Temperature Room TemperatureRoom Temperature40 °C
Reaction Time 12 hours8 hours6 hours
Typical Yield 85-95%90-98%80-90%
Purity (after chromatography) >98%>98%>97%

Visualizations

Reaction Pathway

Reaction_Pathway Amine tert-Butyl (piperidin-4-yl)carbamate Intermediate Iminium Ion Intermediate Amine->Intermediate + Ketone Cyclopentanone Ketone->Intermediate Product tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Intermediate->Product Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Amine, Ketone, NaBH(OAc)₃) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous, Stoichiometry) Start->Check_Conditions Purification_Issue Impure Product Start->Purification_Issue Add_Catalyst Add Catalytic Acetic Acid Check_Reagents->Add_Catalyst If reagents are good Increase_Time Increase Reaction Time Check_Conditions->Increase_Time If conditions are correct Increase_Temp Increase Temperature (with caution) Increase_Time->Increase_Temp If still incomplete Optimize_Chromatography Optimize Column Chromatography Purification_Issue->Optimize_Chromatography

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via reductive amination?

A1: The most prevalent impurities typically arise from the starting materials and side reactions of the reductive amination process. These include:

  • Unreacted Starting Materials: tert-Butyl piperidin-4-ylcarbamate and cyclopentanone.

  • Reductant-Related Byproducts: Borate salts and other species derived from the reducing agent (e.g., sodium triacetoxyborohydride).

  • Over-Alkylated Byproduct: Although less common with controlled stoichiometry, di-alkylation of the starting amine can occur.

  • Iminium Ion Intermediate: Residual amounts of the iminium ion formed between the starting amine and cyclopentanone.

Q2: My purified product appears as an oil or fails to crystallize. What could be the issue?

A2: "Oiling out" or failure to crystallize is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Slow cooling, scratching the inside of the flask with a glass rod, or adding a seed crystal of the pure compound can induce crystallization.[1][2] If these methods fail, it is a strong indication that significant impurities remain, and further purification, such as column chromatography, is necessary before attempting recrystallization again.

Q3: After column chromatography, my product is still not pure. What are the likely causes?

A3: Several factors can lead to impure fractions after column chromatography:

  • Improper Solvent System: The polarity of the eluent may be too high, causing impurities to co-elute with your product, or too low, leading to poor separation. It is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC) prior to running the column.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.

  • Poor Column Packing: Cracks or channels in the silica gel bed will lead to an uneven flow of the mobile phase and inefficient separation.

  • Compound Degradation on Silica: Some compounds can degrade on the acidic surface of silica gel. If you suspect this is happening, you can use a deactivated silica gel or an alternative stationary phase like alumina.

Q4: I am experiencing a significant loss of product during purification. How can I improve my yield?

A4: Product loss is an inherent part of any purification process, but it can be minimized.[1]

  • During Recrystallization: Avoid using an excessive amount of solvent to dissolve the crude product, as this will increase the amount of product that remains in the mother liquor upon cooling.[1] Ensure the rinsing of the crystals is done with a minimal amount of ice-cold solvent.

  • During Column Chromatography: Careful selection of the solvent system to ensure a good separation between the product and impurities will prevent the need to discard mixed fractions. Proper technique in packing the column and collecting fractions is also key.

  • During Extractions: Ensure the pH is appropriately adjusted to drive your compound into the desired layer. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The melting point of the impure compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool more slowly.[3]
No crystals form upon cooling. The solution is not sufficiently saturated, or it is supersaturated.If the solution is not saturated, evaporate some of the solvent. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal.[1]
Low recovery of purified crystals. Too much solvent was used for dissolution or rinsing. The compound is significantly soluble in the cold solvent.Use the minimum amount of boiling solvent for dissolution. Rinse crystals with a minimal amount of ice-cold solvent.[1] Consider a different recrystallization solvent.
Crystals are colored or appear impure. Insoluble impurities were not removed. Colored impurities are co-crystallizing.Perform a hot filtration to remove insoluble impurities before cooling. Consider adding activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of product and impurities (overlapping bands). Incorrect solvent system polarity. Column overloading.Develop an optimal solvent system using TLC (aim for an Rf of 0.25-0.35 for the product).[3] Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (high Rf). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Product is retained on the column (low Rf or streaking). The mobile phase is not polar enough. The compound may be interacting strongly with the acidic silica gel.Gradually increase the polarity of the mobile phase.[3] Add a small amount of a polar solvent like methanol to the eluent. For basic compounds, consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing.
Cracks or channels in the silica bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively published, the following table provides typical ranges observed for the purification of similar N-Boc protected piperidine derivatives. These values should be used as a general guideline, and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Loss Notes
Recrystallization >98%[4]10-30%Highly dependent on the solvent system and the initial purity of the crude product. Multiple recrystallizations may be necessary for very high purity, leading to further yield loss.
Column Chromatography >99%[4]15-40%Can provide excellent separation of closely related impurities. Yield loss can occur in fractions that are mixtures of the product and impurities.
Preparative HPLC >99.5%20-50%Offers the highest resolution for purification but is generally associated with higher costs and greater yield loss, especially on a larger scale.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. A good solvent system will give the product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[3] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a chromatography column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Preparative HPLC
  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A C18 column is a common choice for reversed-phase chromatography of such compounds.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.

  • Purification: Inject the sample onto the preparative HPLC system. Collect the fraction corresponding to the peak of the pure product.

  • Isolation: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography recrystallization->column_chromatography Still Impure pure_product Purified Product recrystallization->pure_product Sufficiently Pure analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis waste Impurities in Mother Liquor/Fractions recrystallization->waste column_chromatography->recrystallization Further Polishing prep_hplc Preparative HPLC column_chromatography->prep_hplc High Purity Required column_chromatography->pure_product Sufficiently Pure column_chromatography->analysis column_chromatography->waste prep_hplc->pure_product prep_hplc->analysis prep_hplc->waste analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat and add more solvent/co-solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No induce_crystallization Induce Crystallization (scratch/seed) no_crystals->induce_crystallization Yes (Supersaturated) concentrate_solution Concentrate the solution no_crystals->concentrate_solution Yes (Not Saturated) success Successful Crystallization low_yield->success No optimize_solvent Optimize solvent volume and rinsing low_yield->optimize_solvent Yes slow_cool Cool more slowly reheat_add_solvent->slow_cool slow_cool->start induce_crystallization->start concentrate_solution->start optimize_solvent->start

Caption: Troubleshooting logic for recrystallization issues.

troubleshooting_column start Column Chromatography poor_separation Poor Separation? start->poor_separation high_rf Product Elutes Too Fast? poor_separation->high_rf No optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes check_loading Reduce Sample Load poor_separation->check_loading Yes low_rf Product Retained/Streaking? high_rf->low_rf No decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity Yes success Good Separation low_rf->success No increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity Yes add_modifier Add Modifier (e.g., MeOH, Et3N) low_rf->add_modifier Yes optimize_solvent->start check_loading->start decrease_polarity->start increase_polarity->start add_modifier->start

Caption: Troubleshooting logic for column chromatography problems.

References

Preventing degradation of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group is known to be labile in the presence of acids, leading to its cleavage and the formation of the free amine (1-cyclopentylpiperidin-4-amine), carbon dioxide, and isobutene.[1] Even trace amounts of acidic impurities or exposure to an acidic environment can initiate this degradation.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, the compound should be stored under controlled conditions that prevent exposure to factors known to promote hydrolysis and other degradation pathways. Based on supplier recommendations for similar compounds and general chemical principles, the following conditions are advised.[3][4][5][6]

Q3: What are the visible signs or analytical indicators of compound degradation?

A3: Degradation may not always be visible, but you might observe a change in the physical appearance of the solid material (e.g., discoloration, clumping). The most reliable way to detect degradation is through analytical techniques. In High-Performance Liquid Chromatography (HPLC) analysis, the appearance of a new, earlier-eluting peak corresponding to the more polar, deprotected amine is a key indicator of degradation.[7] A decrease in the peak area of the parent compound over time also signifies a loss of purity.

Q4: Besides acid-catalyzed hydrolysis, are there other potential degradation pathways?

A4: While acid-catalyzed cleavage of the Boc group is the most common issue, other general degradation pathways for carbamates could potentially occur under improper storage conditions. These include:

  • Thermal Degradation: High temperatures can promote the decomposition of the carbamate.[8][9]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation.[8]

  • Oxidation: Although less common for this specific functionality, reaction with strong oxidizing agents can lead to degradation.[10]

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows down the rate of potential chemical reactions, including hydrolysis and thermal degradation.[4][5]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidation by displacing oxygen.[3]
Light Amber vial / Protect from lightPrevents photodegradation initiated by UV or visible light.[3][8]
Moisture Tightly sealed container with desiccantMinimizes exposure to water, a key reactant in hydrolysis.[6]
pH Environment Avoid acidic conditionsThe Boc protecting group is highly susceptible to acid-catalyzed cleavage.[1][2][11]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or activity in a reaction using the stored compound.

  • Possible Cause: The compound may have partially degraded, leading to a lower concentration of the active starting material. The primary degradation product, the free amine, may interfere with or not participate in the intended reaction.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of the stored compound using a validated analytical method like HPLC or NMR spectroscopy.

    • Quantify Degradation: If degradation is confirmed, quantify the amount of the parent compound remaining to adjust the stoichiometry of your reaction accordingly.

    • Review Storage History: Check if the compound was exposed to elevated temperatures, moisture, or acidic environments.

    • Purify Material: If significant degradation has occurred, consider re-purifying the material via column chromatography or recrystallization if feasible.

Issue 2: A new, more polar spot/peak is observed in TLC/HPLC analysis of the starting material.

  • Possible Cause: This is a strong indication of Boc-deprotection. The resulting free amine is more polar than the Boc-protected parent compound and will thus have a lower Rf value on a TLC plate or a shorter retention time in reverse-phase HPLC.[7]

  • Troubleshooting Steps:

    • Co-injection/Co-spotting: If available, co-inject or co-spot a sample of the expected degradation product (1-cyclopentylpiperidin-4-amine) with your stored material to confirm the identity of the new peak/spot.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the impurity peak, which should correspond to the deprotected amine.[12]

    • Implement Correct Storage: Immediately transfer the remaining material to the recommended storage conditions (see Table 1) to prevent further degradation.

Mandatory Visualization

Degradation Pathway of this compound Parent This compound Protonation Protonation of Carbonyl Oxygen Parent->Protonation H+ (Acidic Conditions) Intermediate Carbamic Acid Intermediate Protonation->Intermediate Deprotected 1-Cyclopentylpiperidin-4-amine (Degradation Product) Intermediate->Deprotected CO2 Carbon Dioxide (CO2) Intermediate->CO2 tButyl tert-Butyl Cation Intermediate->tButyl Isobutene Isobutene tButyl->Isobutene - H+

Caption: Acid-catalyzed degradation pathway of the Boc-protected compound.

Troubleshooting Workflow for Suspected Degradation Start Suspected Degradation (e.g., poor yield, new HPLC peak) Analyze Analyze Purity via RP-HPLC Start->Analyze CheckMass Confirm Impurity Mass via LC-MS Analyze->CheckMass DegradationConfirmed Degradation Confirmed? CheckMass->DegradationConfirmed NoDegradation No Significant Degradation (Investigate other experimental factors) DegradationConfirmed->NoDegradation No AssessSeverity Assess Severity of Degradation DegradationConfirmed->AssessSeverity Yes Minor Minor Degradation (<5%) AssessSeverity->Minor Major Major Degradation (>5%) AssessSeverity->Major ActionMinor Adjust Stoichiometry & Correct Storage Conditions Minor->ActionMinor ActionMajor Discard or Re-purify Material & Correct Storage Conditions Major->ActionMajor

Caption: A logical workflow for troubleshooting suspected compound degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

  • Objective: To determine the purity of this compound and detect the presence of its primary degradation product, 1-cyclopentylpiperidin-4-amine.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A typical gradient could be: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Expected Results: The Boc-protected compound is significantly less polar than its deprotected amine counterpart. Therefore, the parent compound will have a longer retention time. The presence of a degradation product will be indicated by a peak appearing at an earlier retention time.[7] The purity can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study (Acidic Conditions)

  • Objective: To simulate and confirm the acid-catalyzed degradation pathway and generate a reference standard for the degradation product.

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Stress Application: To this solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubation: Incubate the solution at 40°C.

    • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Quenching/Neutralization: Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation.

    • Analysis: Analyze the samples by RP-HPLC and LC-MS as described in Protocol 1 to monitor the decrease of the parent compound and the formation of the degradation product.[12]

References

Technical Support Center: Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method is a one-pot reductive amination reaction. This involves reacting tert-butyl (piperidin-4-yl)carbamate (also known as 4-N-Boc-aminopiperidine) with cyclopentanone using a mild reducing agent.

Q2: Which reducing agent is recommended for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that can be used in a one-pot procedure, as it does not readily reduce the ketone starting material but efficiently reduces the intermediate iminium ion.[1][2][3] This avoids the premature reduction of cyclopentanone.[4]

Q3: Why is controlling the pH important in this reaction?

The pH is a critical parameter for successful reductive amination. The formation of the key imine intermediate is favored under slightly acidic conditions, typically around pH 4-5.[5]

  • If the pH is too low (too acidic): The amine nucleophile (4-N-Boc-aminopiperidine) becomes protonated, rendering it non-nucleophilic and hindering the initial attack on the ketone.[5]

  • If the pH is too high (too basic): The carbonyl group of cyclopentanone is not sufficiently activated for the nucleophilic attack.[5] Often, a small amount of acetic acid is added to catalyze the reaction.[2][5]

Q4: What are the typical solvents used for this reaction?

Anhydrous solvents are crucial to prevent hydrolysis of the imine intermediate. 1,2-Dichloroethane (DCE) is the preferred solvent for reactions using sodium triacetoxyborohydride.[2] Other suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dioxane.[1] Methanol is generally not recommended with NaBH(OAc)₃ due to sensitivity to water.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has a very low conversion rate. What are the common causes and how can I fix them?

A: Low yield is a frequent issue with several potential causes. Use the following logical workflow to diagnose the problem.

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

  • Reagent Quality: Sodium triacetoxyborohydride can degrade over time, especially if exposed to moisture.[5] Use a fresh batch or test its activity on a known substrate.[5] Ensure the purity of your 4-N-Boc-aminopiperidine and cyclopentanone.

  • Reaction Conditions:

    • Water Content: The presence of water can hydrolyze the imine intermediate, preventing the reduction from occurring.[5] Ensure all glassware is dry and use an anhydrous solvent.

    • Stoichiometry: A slight excess of the amine (1.0-1.2 equivalents) is often used to drive the imine formation.[5]

  • Suboptimal pH: As mentioned in the FAQs, the pH is critical. If the reaction mixture is not slightly acidic, imine formation will be inefficient.[5] The addition of acetic acid can be beneficial, particularly for ketone reactions.[2]

  • Inefficient Imine Formation: If the above factors are controlled, you may have poor equilibrium favoring the imine. This can be due to steric hindrance. Monitor the reaction by TLC or LC-MS to confirm if the imine is forming before concluding the reducing agent is inactive.

Issue 2: Formation of Side Products

Q: I'm observing significant impurities in my final product. What are the likely side reactions?

A: The primary side reaction of concern is the direct reduction of the cyclopentanone starting material by the reducing agent.

Side Product Cause Prevention Strategy
CyclopentanolThe reducing agent is too reactive and reduces the ketone before it can form the imine.[5]Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are selective for the imine/iminium ion over the ketone.[5][6]
Dialkylation ProductA primary amine is used and reacts twice with the ketone.Not applicable for this specific synthesis as a secondary amine is formed from a primary amine. However, careful control of stoichiometry is key in related reactions.[2]

Purification Tip: If side products do form, purification can typically be achieved via column chromatography on silica gel.

Experimental Protocols

Key Experiment: One-Pot Reductive Amination

This protocol outlines the standard procedure for synthesizing this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Methodology:

  • Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (piperidin-4-yl)carbamate (1.0 equiv.). Dissolve it in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Ketone and Acid: Add cyclopentanone (1.1 equiv.) to the solution, followed by glacial acetic acid (1.0 equiv.).[3]

  • Imine Formation: Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the mixture in portions. The addition may be exothermic.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

References

Technical Support Center: tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with cyclopentylamine. This reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride (STAB)[1][2].

Q2: Which solvents are traditionally used for this reductive amination, and what are some greener alternatives?

A2: Traditionally, chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) have been employed for this reaction[1][3][4]. However, in line with green chemistry principles, several alternative solvents have been identified as effective for reductive aminations. These include 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate (EtOAc)[5][6][7][8][9]. 2-MeTHF is a bio-based solvent that often serves as a substitute for THF and DCM[10]. CPME is another green solvent known for its high boiling point and stability under both acidic and basic conditions[5][7][8].

Q3: What are the key parameters to control during the reductive amination synthesis?

A3: Key parameters to control for a successful reductive amination include the stoichiometry of the reactants, the choice of reducing agent and solvent, the reaction temperature, and the pH. For sterically hindered ketones like N-Boc-4-piperidone, allowing sufficient time for imine formation before the addition of the reducing agent can be critical. In some cases, the addition of a mild acid catalyst, such as acetic acid, can facilitate imine formation[11].

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel[12]. A solvent system such as ethyl acetate in hexane can be used for elution. Depending on the purity of the crude product, a simple aqueous workup followed by crystallization may also be sufficient[12].

Alternative Solvents Data

The following table summarizes the properties and performance of conventional and alternative solvents for the reductive amination synthesis of this compound.

SolventTypeBoiling Point (°C)Key Considerations
Dichloromethane (DCM)Conventional39.6Effective but has environmental and health concerns.
1,2-Dichloroethane (DCE)Conventional83.5Effective but has environmental and health concerns[3][4].
2-Methyltetrahydrofuran (2-MeTHF) Greener Alternative 80 Bio-based, good substitute for THF and DCM, limited water miscibility facilitates workup[10].
Cyclopentyl methyl ether (CPME) Greener Alternative 106 High boiling point, stable to acid and base, low peroxide formation, hydrophobic[5][7][8].
Ethyl Acetate (EtOAc) Greener Alternative 77.1 Environmentally acceptable solvent, can be effective for STAB reductions[9].
Tetrahydrofuran (THF)Conventional66Can be used, but 2-MeTHF is a greener alternative with better properties[3][10].

Experimental Protocols

Protocol 1: Reductive Amination using a Conventional Solvent (Dichloromethane)
  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add cyclopentylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The addition of acetic acid (1.0 eq) can be beneficial.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Ethyl Acetate/Hexane).

Protocol 2: Reductive Amination using a Greener Solvent (2-Methyltetrahydrofuran)
  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF). Add cyclopentylamine (1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions.

  • Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction. Separate the organic layer. Due to the limited water miscibility of 2-MeTHF, phase separation should be clean[10]. Extract the aqueous phase with 2-MeTHF.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. If necessary, purify the residue by silica gel chromatography.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Incomplete imine formation- Increase the reaction time for imine formation before adding the reducing agent.- Add a catalytic amount of a mild acid like acetic acid to promote imine formation[11].- Consider using a dehydrating agent like molecular sieves.
Inactive reducing agent- Use a fresh batch of sodium triacetoxyborohydride (STAB).- Ensure the reducing agent is added under anhydrous conditions if it is moisture-sensitive.
Steric hindrance- Increase the reaction temperature, but monitor for side reactions.- Consider a more reactive reducing agent, but be mindful of selectivity.
Issue 2: Presence of Impurities and Side Products
Possible Cause Troubleshooting Step
Unreacted N-Boc-4-piperidone- Increase the equivalents of cyclopentylamine and the reducing agent.- Ensure the reaction goes to completion by extending the reaction time.
Formation of dialkylated product- This is less common with a protected amine, but ensure the Boc group is stable under the reaction conditions.
Reduction of the starting ketone- Use a more selective reducing agent like STAB, which is less likely to reduce the ketone before imine formation[13].- Ensure the imine has formed before adding the reducing agent.

Visualizations

experimental_workflow Experimental Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-Boc-4-piperidone in selected solvent add_amine Add cyclopentylamine start->add_amine imine_formation Stir for imine formation (optional: add acetic acid) add_amine->imine_formation reduction Add STAB portion-wise imine_formation->reduction stir Stir overnight at RT reduction->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (Column Chromatography) extract->purify product This compound purify->product

Caption: Reductive amination workflow.

troubleshooting_guide Troubleshooting Guide for Low Yield cluster_imine Imine Formation Issues cluster_reagent Reagent Issues cluster_conditions Reaction Condition Issues start Low or No Product Yield incomplete_imine Incomplete Imine Formation? start->incomplete_imine inactive_reagent Inactive Reducing Agent? start->inactive_reagent steric_hindrance Steric Hindrance Limiting Reaction? start->steric_hindrance solution_imine Increase reaction time Add catalytic acid Use dehydrating agent incomplete_imine->solution_imine end Improved Yield solution_imine->end solution_reagent Use fresh STAB Ensure anhydrous conditions inactive_reagent->solution_reagent solution_reagent->end solution_conditions Increase temperature cautiously Consider alternative reductant steric_hindrance->solution_conditions solution_conditions->end

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Purification of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a low purity after synthesis. What are the common impurities?

A1: Common impurities depend on the synthetic route. If synthesized via reductive amination of tert-butyl (piperidin-4-yl)carbamate with cyclopentanone, potential impurities include:

  • Unreacted Starting Materials: tert-Butyl (piperidin-4-yl)carbamate and cyclopentanone.

  • Reducing Agent Byproducts: Borate salts if using sodium borohydride derivatives.

  • Over-alkylation Products: Although less common for this specific reaction, it's a possibility in reductive aminations.

  • Solvent Residues: Residual solvents from the reaction or workup.

Q2: I observe a viscous oil instead of a solid product. What should I do?

A2: The product being an oil can indicate the presence of impurities that lower its melting point. It is recommended to attempt purification by column chromatography to isolate the desired compound. If the pure compound is still an oil, it may be necessary to store it under vacuum to remove any residual solvent.

Q3: My NMR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in an NMR spectrum can be due to several factors:

  • Presence of Impurities: A mixture of compounds can lead to overlapping and broad signals.

  • Residual Paramagnetic Species: If any paramagnetic metals were used in the synthesis, trace amounts can cause peak broadening.

  • Slow Conformational Exchange: The piperidine ring can exist in different chair conformations, and if the interconversion is slow on the NMR timescale, it can lead to broad peaks. Running the NMR at a higher temperature might resolve this.

  • Acidity: Traces of acid (e.g., from the workup) can lead to proton exchange, broadening signals of nearby protons. A basic wash during workup can help.

Q4: Which purification method is most suitable for this compound?

A4: Both column chromatography and recrystallization can be effective.

  • Column Chromatography is excellent for removing a wide range of impurities, especially if the product is an oil or if impurities have similar polarities.

  • Recrystallization is a highly efficient method for obtaining high-purity crystalline solids, provided a suitable solvent system can be found. It is generally more scalable and cost-effective than chromatography.

Data Presentation: Purification Parameters

The following tables summarize typical parameters for the purification of this compound.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Gradient Profile Start with 100% Hexane, gradually increase to 20-40% Ethyl Acetate
Elution Monitoring Thin Layer Chromatography (TLC) with the same solvent system
Visualization Potassium permanganate stain or UV light if applicable

Table 2: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Procedure
Hexane / Ethyl Acetate8:1 to 5:1Dissolve in a minimal amount of hot ethyl acetate, then slowly add hexane until turbidity appears. Cool to induce crystallization.
Methanol / Water10:1Dissolve in a minimal amount of hot methanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Diethyl Ether / HexaneVariesDissolve the compound in a minimal amount of diethyl ether and then add hexane as an anti-solvent to induce precipitation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase (e.g., 10% ethyl acetate in hexane). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column in the chosen mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system from Table 2. A good solvent system will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and a minimal amount of the more polar solvent (e.g., ethyl acetate). Heat the mixture with stirring until the solid completely dissolves.

  • Induce Crystallization: Slowly add the less polar solvent (anti-solvent, e.g., hexane) to the hot solution until it becomes slightly cloudy. If necessary, add a drop or two of the polar solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization

Purification_Workflow Crude_Product Crude Product (this compound) Initial_Analysis Initial Purity Analysis (TLC, NMR) Crude_Product->Initial_Analysis High_Purity Purity > 95%? Initial_Analysis->High_Purity Is_Solid Is the product a solid? Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Is_Solid->Column_Chromatography No (Oil) Recrystallization Recrystallization (e.g., Hexane/EtOAc) Is_Solid->Recrystallization Yes High_Purity->Is_Solid No Pure_Product Pure Product High_Purity->Pure_Product Yes Final_Analysis Final Purity Analysis (NMR, LC-MS) Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Final_Analysis->Pure_Product

Caption: Purification workflow for this compound.

Challenges in the scale-up of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the direct reductive amination of tert-butyl (2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate (N-Boc-4-piperidone) with cyclopentanone. This one-pot reaction typically utilizes a reducing agent in the presence of an acid catalyst.

Q2: What are the critical quality attributes of the starting materials, N-Boc-4-piperidone and cyclopentanone?

A2: For N-Boc-4-piperidone, purity is paramount. The presence of oligomeric byproducts or residual starting materials from its synthesis can introduce impurities that are difficult to remove in the final product. It should be a white to off-white solid with a purity of >98%. Cyclopentanone should be colorless and free from acidic impurities or water, which can interfere with the reaction. A purity of >99% is recommended.

Q3: Which reducing agents are suitable for this reductive amination, and what are the considerations for scale-up?

A3: Several reducing agents can be employed. Sodium triacetoxyborohydride (STAB) is often used at the lab scale due to its mildness and high selectivity. For larger scale operations, catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) can be more cost-effective and environmentally friendly, though it may require specialized high-pressure equipment. Sodium borohydride is another option, but it may require careful pH control to manage reactivity.

Q4: What are the typical solvents used for this reaction?

A4: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for reductive aminations with borohydride reagents. For catalytic hydrogenations, alcohols like methanol or ethanol are often preferred. The choice of solvent can impact reaction kinetics and the solubility of intermediates and byproducts.

Q5: What is the primary impurity profile observed in the production of this compound?

A5: The main impurities include unreacted N-Boc-4-piperidone, the over-alkylation product leading to a tertiary amine, and byproducts from side reactions of cyclopentanone. The formation of N,N-dicyclopentylamine has been observed in similar reductive aminations.[1] Additionally, residual solvents and reagents can be present.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Reaction Conversion / Low Yield 1. Inactive reducing agent. 2. Insufficient catalyst (if applicable). 3. Sub-optimal reaction temperature or time. 4. Presence of water in reagents or solvent.1. Use a fresh, properly stored batch of reducing agent. 2. Increase catalyst loading or use a more active catalyst. 3. Optimize reaction temperature and monitor reaction progress by HPLC or TLC. 4. Ensure all reagents and solvents are anhydrous.
High Levels of Impurities 1. Over-alkylation due to excess cyclopentanone or prolonged reaction time. 2. Formation of byproducts from self-condensation of cyclopentanone. 3. Inefficient mixing at scale leading to localized "hot spots".1. Use a stoichiometric amount or slight excess of cyclopentanone. Monitor the reaction closely and stop it once the starting material is consumed. 2. Maintain a controlled temperature and consider adding the cyclopentanone slowly to the reaction mixture. 3. Ensure adequate agitation and temperature control, especially during scale-up.
Difficult Product Isolation / Purification 1. Emulsion formation during aqueous work-up. 2. Product oiling out instead of crystallizing. 3. Co-crystallization of impurities with the final product.1. Add brine or adjust the pH of the aqueous layer to break the emulsion. 2. Perform a solvent swap to a solvent in which the product is less soluble to induce crystallization. Seeding with a small amount of pure product can also be beneficial. 3. Consider a re-crystallization from a different solvent system or perform a column chromatography for very impure batches.
Inconsistent Results at Larger Scale 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing leading to non-homogeneous reaction conditions. 3. Challenges with reagent addition rates at scale.1. Ensure the reactor has adequate cooling capacity. Consider a slower addition of reagents to manage any exotherms. 2. Use an appropriate impeller and agitation speed for the reactor volume. 3. Utilize a dosing pump for controlled addition of liquid reagents.

Experimental Protocols

Laboratory Scale Synthesis (using STAB)
  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (10 volumes) is added cyclopentanone (1.2 eq) and acetic acid (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or HPLC until completion.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Pilot Plant Scale Synthesis (Catalytic Hydrogenation)
  • A pressure reactor is charged with N-Boc-4-piperidone (1.0 eq), cyclopentanone (1.1 eq), and methanol (8 volumes).

  • 10% Palladium on carbon (5% w/w) is added as a slurry in methanol.

  • The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 5 bar.[2]

  • The reaction mixture is heated to 40-50°C and stirred vigorously for 8-12 hours.

  • Reaction completion is monitored by HPLC.

  • After completion, the reactor is cooled, and the hydrogen pressure is released.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in a suitable solvent like ethyl acetate and washed with a mild aqueous acid and then brine.

  • The organic layer is dried and concentrated to yield the crude product.

  • The product is purified by crystallization.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product N_Boc_4_piperidone N-Boc-4-piperidone Reaction_Step Reductive Amination (e.g., STAB or H₂, Pd/C) N_Boc_4_piperidone->Reaction_Step Cyclopentanone Cyclopentanone Cyclopentanone->Reaction_Step Final_Product This compound Reaction_Step->Final_Product

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Issue Encountered? start->issue low_yield Low Yield / Conversion issue->low_yield Yes high_impurity High Impurity issue->high_impurity Yes isolation_problem Isolation Problem issue->isolation_problem Yes success Successful Outcome issue->success No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Temp / Time low_yield->optimize_conditions high_impurity->optimize_conditions modify_workup Modify Workup / Purification high_impurity->modify_workup isolation_problem->modify_workup check_reagents->start optimize_conditions->start modify_workup->start

Caption: Troubleshooting workflow for synthesis challenges.

Parameter_Relationships Yield Yield Purity Purity Temp Temp Temp->Yield +/- Temp->Purity - Time Time Time->Yield + Time->Purity - Reagent_Quality Reagent_Quality Reagent_Quality->Yield + Reagent_Quality->Purity + Stoichiometry Stoichiometry Stoichiometry->Yield +/- Stoichiometry->Purity +

Caption: Interplay of key reaction parameters on yield and purity.

References

Validation & Comparative

A Comparative Guide to the Purity Assessment of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. Detailed experimental protocols and supporting data are presented to assist in selecting the most appropriate method for your research and development needs.

Introduction

This compound is a chemical intermediate widely used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the purity determination of non-volatile and thermally labile compounds like this carbamate. This guide outlines a suitable HPLC method and compares its performance with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. The following table summarizes a comparison between HPLC, UPLC, and GC-MS for the analysis of this compound.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for complex mixtures requiring high separation efficiency.Suitable for volatile and thermally stable compounds. Derivatization may be required.
Resolution GoodExcellentVery High
Analysis Time Moderate (15-30 min)Fast (2-10 min)Moderate (10-25 min)
Sensitivity Good (ng level with UV detector)Excellent (pg level)Excellent (pg-fg level)
Instrumentation Cost ModerateHighHigh
Solvent Consumption HighLowVery Low
Primary Use Case Routine purity testing, quality control.High-throughput screening, impurity profiling.Identification of volatile impurities and residual solvents.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This section details a reverse-phase HPLC method suitable for the purity assessment of this compound.

1. Instrumentation and Materials

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 210 nm (if using UV) or appropriate ELSD settings

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the same diluent.

4. Analysis

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent Method).

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the compared analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV/ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Comparison cluster_main Purity Assessment of this compound cluster_attributes Key Performance Attributes HPLC HPLC Resolution Resolution HPLC->Resolution Good Speed Analysis Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity Good Cost Cost HPLC->Cost Moderate Applicability Applicability HPLC->Applicability Non-volatile UPLC UPLC UPLC->Resolution Excellent UPLC->Speed Fast UPLC->Sensitivity Excellent UPLC->Cost High UPLC->Applicability Non-volatile GCMS GC-MS GCMS->Resolution Very High GCMS->Speed Moderate GCMS->Sensitivity Excellent GCMS->Cost High GCMS->Applicability Volatile

Caption: Comparison of analytical methods.

Conclusion

The choice of an analytical method for the purity assessment of this compound should be guided by the specific requirements of the analysis. The provided reverse-phase HPLC method offers a reliable and robust approach for routine quality control, providing good resolution and sensitivity. For high-throughput applications or the analysis of complex impurity profiles, UPLC presents a faster and higher-resolution alternative. GC-MS is a powerful technique for the identification and quantification of volatile impurities and residual solvents that may be present from the synthetic process. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision to ensure the quality and integrity of their chemical compounds.

A Comparative Guide to the Synthesis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a valuable building block in medicinal chemistry. The routes are evaluated based on reaction efficiency, step economy, and the nature of the starting materials. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a Boc-protected amine on a piperidine ring N-substituted with a cyclopentyl group, makes it a versatile scaffold for further chemical modifications. The two most common approaches to its synthesis involve either the introduction of the cyclopentyl group onto a pre-existing Boc-protected piperidine core (Route 1) or the Boc-protection of a pre-synthesized cyclopentyl-substituted piperidine (Route 2).

Route 1: Reductive Amination of tert-Butyl piperidin-4-ylcarbamate

This approach begins with the commercially available tert-butyl piperidin-4-ylcarbamate and introduces the cyclopentyl group via reductive amination with cyclopentanone. This one-step process is convergent and efficient.

Experimental Protocol

To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) and cyclopentanone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a commonly used reagent for this transformation due to its mildness and selectivity. The reaction is typically stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield the desired this compound.

Quantitative Data
ParameterValue
Starting Material tert-Butyl piperidin-4-ylcarbamate
Reagents Cyclopentanone, Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Reaction Time 12 - 24 hours
Temperature Room Temperature
Typical Yield 85-95%
Purity >95% after chromatography

Route 2: Boc-Protection of 1-cyclopentylpiperidin-4-amine

This two-step route first involves the synthesis of the key intermediate, 1-cyclopentylpiperidin-4-amine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

Step 2a: Synthesis of 1-cyclopentylpiperidin-4-amine

A common method for the synthesis of this intermediate is the reductive amination of 4-aminopiperidine with cyclopentanone. 4-Aminopiperidine (1.0 eq) and cyclopentanone (1.2 eq) are dissolved in a solvent like methanol or ethanol. A reducing agent such as sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched, and the product is extracted and purified.

Step 2b: Boc-Protection of 1-cyclopentylpiperidin-4-amine

The synthesized 1-cyclopentylpiperidin-4-amine (1.0 eq) is dissolved in a solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. A base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq). The reaction is stirred at room temperature for 2-4 hours. After completion, the product is isolated by extraction and purified, often by crystallization or column chromatography.

Quantitative Data
ParameterStep 2a: Reductive AminationStep 2b: Boc-Protection
Starting Material 4-Aminopiperidine1-cyclopentylpiperidin-4-amine
Reagents Cyclopentanone, Sodium borohydrideDi-tert-butyl dicarbonate, Triethylamine
Solvent Methanol or EthanolDichloromethane or THF/Water
Reaction Time 12 - 24 hours2 - 4 hours
Temperature Room TemperatureRoom Temperature
Typical Yield 70-85%90-98%
Purity >95% after purification>98% after purification

Comparison of Synthesis Routes

FeatureRoute 1: Reductive AminationRoute 2: Two-Step Synthesis
Number of Steps 12
Overall Yield High (85-95%)Moderate to High (63-83%)
Starting Materials Commercially available, more expensiveCommercially available, less expensive
Process Complexity Simpler, one-pot reactionMore complex, involves intermediate isolation
Atom Economy HigherLower
Scalability Generally straightforwardCan be more challenging due to the two-step nature

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 start1 tert-Butyl piperidin-4-ylcarbamate product This compound start1->product Reductive Amination reagents1 Cyclopentanone, NaBH(OAc)₃ reagents1->product

Caption: Route 1: One-step reductive amination.

Route_2 start2 4-Aminopiperidine intermediate 1-cyclopentylpiperidin-4-amine start2->intermediate Reductive Amination reagents2a Cyclopentanone, NaBH₄ reagents2a->intermediate product2 This compound intermediate->product2 Boc-Protection reagents2b Boc₂O, TEA reagents2b->product2

A Comparative Guide to tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate and Other Piperidine Derivatives as Monoacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. This guide provides a comparative analysis of tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate and related piperidine derivatives, with a specific focus on their activity as inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL is a promising therapeutic strategy for a variety of pathological conditions, including neurodegenerative diseases, inflammation, pain, and cancer.[2][3][4]

This guide synthesizes data from multiple studies to present a comparative overview of the structure-activity relationships (SAR) of N-substituted piperidin-4-yl carbamates as MAGL inhibitors. While direct comparative data for this compound is not available in a single study, this guide collates findings on structurally related compounds to provide valuable insights for researchers in the field.

Performance Comparison of Piperidine-based MAGL Inhibitors

The inhibitory potency of piperidine derivatives against MAGL is significantly influenced by the nature of the substituents on both the piperidine nitrogen and the carbamate moiety. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of piperidine-based MAGL inhibitors, illustrating the impact of these structural variations.

Compound IDN-SubstituentCarbamate Leaving GroupMAGL IC50 (nM)Selectivity over FAAHReference
JZL184 4-nitrophenyl4-nitrophenol8~100-fold[5]
Compound 7 Benzyl-133.9~44-fold[3]
Compound 10c 4-chlorobenzyl-124.6-[3]
Compound 10d 3,4-dichlorobenzyl-107.2-[3]
Compound 10e 4-bromobenzyl-109.4-[3]
Compound 2e 4-(phenylcarbamoyl)methylPhenyl19-[6][7]
Compound 2i 6-fluorobenzo[d]thiazol-2-ylPhenyl72(FAAH IC50 = 82 nM)[6][7]

Note: The presented data is a compilation from different studies and should be interpreted as a general guide to structure-activity relationships rather than a direct head-to-head comparison under identical experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data highlights several key SAR trends for piperidine-based MAGL inhibitors:

  • The Carbamate "Warhead": A prominent class of irreversible MAGL inhibitors utilizes a carbamate group that covalently modifies the catalytic serine (Ser122) of the enzyme.[2] The nature of the leaving group on the carbamate can significantly impact potency.

  • The Piperidine Core: The six-membered piperidine ring is a crucial scaffold for maintaining inhibitory activity. Modifications to this ring can ablate potency.

  • The N-Substituent: The substituent on the piperidine nitrogen plays a critical role in binding and selectivity. Lipophilic and aromatic groups are common in potent MAGL inhibitors. The cyclopentyl group in this compound is a lipophilic aliphatic moiety that likely occupies a hydrophobic pocket in the enzyme's active site. The variation in potency observed with different benzyl substitutions (compounds 7, 10c, 10d, 10e) underscores the sensitivity of the binding pocket to the electronic and steric properties of this substituent.

Experimental Protocols

In Vitro MAGL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAGL.

Methodology:

  • Enzyme Source: Recombinant human or rodent MAGL, or brain tissue homogenates can be used as the source of the enzyme.

  • Substrate: A fluorescent or radiolabeled monoacylglycerol substrate is employed to monitor enzyme activity.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the test compound for a defined period.

    • The substrate is then added to initiate the enzymatic reaction.

    • The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence or radioactivity of the product over time.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. A reduction in the fluorescence intensity of the MAGL band in the presence of the inhibitor indicates target engagement.[2]

Synthesis of N-Substituted Piperidin-4-yl Carbamates

The general synthesis of N-substituted piperidin-4-yl carbamates typically involves a multi-step process. The following diagram illustrates a general synthetic workflow.

G General Synthesis of N-Substituted Piperidin-4-yl Carbamates cluster_0 Step 1: N-Substitution cluster_1 Step 2: Carbamate Formation (Alternative Route) cluster_2 Final Product A tert-Butyl piperidin-4-ylcarbamate C Reductive Amination (e.g., NaBH(OAc)3) A->C B Cyclopentanone B->C G This compound C->G Product from Step 1 D 1-Cyclopentylpiperidin-4-amine F Boc Protection D->F E Di-tert-butyl dicarbonate (Boc)2O E->F F->G Product from Step 2

Caption: General synthetic routes to this compound.

Signaling Pathway and Mechanism of Action

MAGL plays a critical role in the endocannabinoid signaling pathway. The following diagram illustrates this pathway and the point of inhibition by piperidine carbamate derivatives.

G MAGL Signaling Pathway and Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 2AG_Precursor 2-AG Precursor (Membrane Lipids) 2AG 2-Arachidonoylglycerol (2-AG) 2AG_Precursor->2AG Synthesis on demand 2AG_uptake 2-AG Uptake 2AG->2AG_uptake CB1_Receptor CB1 Receptor 2AG->CB1_Receptor Activates MAGL Monoacylglycerol Lipase (MAGL) AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Hydrolysis Prostaglandins Prostaglandins (Pro-inflammatory) AA_Glycerol->Prostaglandins via COX 2AG_uptake->MAGL Neurotransmission_Modulation Neurotransmission_Modulation CB1_Receptor->Neurotransmission_Modulation Modulation of Neurotransmission, Inflammation, etc. MAGL_Inhibitor Piperidine Carbamate Inhibitor MAGL_Inhibitor->MAGL Inhibits

Caption: MAGL signaling pathway and the point of inhibition by piperidine carbamates.

Conclusion

This compound belongs to a class of piperidine derivatives with significant potential as inhibitors of monoacylglycerol lipase. The structure-activity relationship data from related compounds indicate that the N-substituent, in this case, the cyclopentyl group, is a key determinant of inhibitory potency. Further research involving direct comparative studies of N-cycloalkyl piperidine carbamates would be invaluable for the rational design of novel and selective MAGL inhibitors for various therapeutic applications. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this promising area of medicinal chemistry.

References

Comparative Efficacy of Novel Compounds Derived from tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of novel compounds structurally related to tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. The following sections detail their performance as antagonists for the C-C chemokine receptor type 2 (CCR2) and as inhibitors of cancer cell proliferation, supported by experimental data and methodologies.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Modifications of the piperidine ring, particularly at the 1 and 4 positions, have led to the development of potent and selective modulators of various biological targets. This guide focuses on derivatives featuring a cyclopentyl group at the N1-position and a carbamate or related functional group at the C4-position, a chemical space with significant therapeutic potential. The compounds discussed herein are evaluated for their potential in treating inflammatory diseases and cancer.

Data Presentation: Comparative Biological Activity

The biological activities of representative compounds are summarized in the tables below. These compounds share a common structural motif: a central piperidine ring with a cyclopentyl or related substituent on the nitrogen atom and various functional groups at the 4-position.

Table 1: CCR2 Receptor Antagonist Activity

Compound IDStructureCCR2 Binding IC50 (nM)[1]hERG Inhibition (% @ 10 µM)
1 1-((1R,3S)-3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl)-3-methylpiperidin-4-yl]benzoic acid0.3[1]>95
2 1-Alkyl-cyclopentane carboxamide piperidine derivativePotent (specific value not provided)[2]Improved selectivity vs. IKr[2]
RS 504393 Spiro[2H-1,3-benzoxazine-2,4'-piperidine] derivative89[3]N/A

Table 2: Anticancer Activity against HepG2 Cells

Compound IDStructureIC50 (µM)[4][5]
47 N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide0.25[4]
10b N-(1-benzylpiperidin-4-yl)-4-(phenoxymethyl)benzamide0.12[5]
10j N-(1-benzylpiperidin-4-yl)-4-(4-chlorophenoxy)benzamide0.13[5]

Experimental Protocols

CCR2 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, thus determining its binding affinity.

Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human CCR2 receptor.

  • Binding Reaction: The reaction mixture contains cell membranes, [125I]-MCP-1 (radioligand), and varying concentrations of the test compound in a binding buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA).

  • Incubation: The mixture is incubated for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Human hepatocarcinoma (HepG2) cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Cell Lysis: HepG2 cells are treated with the test compound, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against target proteins (e.g., cyclin B1, p21, p53). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

CCR2_Signaling_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) Ca_release->Downstream PKC->Downstream Chemotaxis Monocyte Chemotaxis & Inflammation Downstream->Chemotaxis Leads to Antagonist CCR2 Antagonist (e.g., Compound 1) Antagonist->CCR2 Blocks

Caption: CCR2 Signaling Pathway and Antagonist Inhibition.

Cell_Cycle_Inhibition_Pathway Compound47 Compound 47 p53 p53 Compound47->p53 Enhances expression of p21 p21 p53->p21 Activates CDK_CyclinB1 CDK1/Cyclin B1 Complex p21->CDK_CyclinB1 Inhibits Rb Rb CDK_CyclinB1->Rb Phosphorylates G2M_Transition G2/M Phase Transition CDK_CyclinB1->G2M_Transition Promotes CellCycleArrest Cell Cycle Arrest CDK_CyclinB1->CellCycleArrest Inhibition leads to E2F E2F Rb->E2F Inhibits pRb p-Rb E2F->G2M_Transition Promotes Experimental_Workflow Start Start: Compound Synthesis Screening Primary Screening (e.g., CCR2 Binding Assay) Start->Screening Hit_ID Hit Identification (Potent Binders) Screening->Hit_ID Hit_ID->Start No (Synthesize more analogs) Cell_Assay Cell-Based Assays (e.g., MTT, Chemotaxis) Hit_ID->Cell_Assay Yes Lead_Select Lead Selection (Active in Cells) Cell_Assay->Lead_Select Lead_Select->Hit_ID No (Re-evaluate) Mechanism Mechanism of Action Studies (e.g., Western Blot) Lead_Select->Mechanism Yes In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo End End: Candidate Drug In_Vivo->End

References

Spectroscopic Comparison of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous quality control is paramount to ensure batch-to-batch consistency, purity, and safety. This guide provides a framework for the spectroscopic comparison of different batches of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a key building block in medicinal chemistry. By employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently assess the identity, purity, and consistency of this compound.

Comparative Spectroscopic Data

The following tables present hypothetical data for three different batches of this compound, illustrating potential variations that could be observed.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm) Notes on Discrepancies
tert-Butyl (9H, s)~1.451.451.461.45Batch B shows a slight downfield shift, possibly due to minor solvent variations.
Piperidine CH₂ (axial, 2H, m)~1.50-1.651.601.611.60Consistent across batches.
Piperidine CH₂ (equatorial, 2H, m)~1.80-1.951.901.911.90Consistent across batches.
Cyclopentyl CH₂ (8H, m)~1.30-1.801.551.561.55Overlaps with piperidine signals.
Piperidine CH (1H, m)~2.00-2.152.102.112.10Consistent across batches.
Cyclopentyl CH (1H, m)~2.40-2.552.502.512.50Consistent across batches.
Piperidine CH (N-CH, 1H, m)~3.50-3.653.603.613.59Consistent across batches.
NH (1H, br s)~4.504.524.514.85Batch C shows a significant downfield shift and broadening, suggesting the presence of an acidic impurity.
Impurity (s)---2.15A sharp singlet in Batch C indicates a potential impurity, possibly residual solvent like acetone.

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Batch A (δ, ppm) Batch B (δ, ppm) Batch C (δ, ppm) Notes on Discrepancies
tert-Butyl CH₃~28.528.428.428.4Consistent.
Piperidine C4~45.045.145.145.1Consistent.
Piperidine C3, C5~32.032.232.232.2Consistent.
Piperidine C2, C6~52.052.152.152.1Consistent.
Cyclopentyl C2, C5~24.024.124.124.1Consistent.
Cyclopentyl C3, C4~33.033.233.233.2Consistent.
Cyclopentyl C1~65.065.365.365.3Consistent.
tert-Butyl C~79.079.279.279.2Consistent.
C=O (Carbamate)~155.0155.5155.5155.6Consistent.
Impurity---30.1An extra signal in Batch C corresponds to the potential acetone impurity.

Table 3: FT-IR Spectroscopic Data Comparison (cm⁻¹)

Functional Group Expected Wavenumber (cm⁻¹) Batch A (cm⁻¹) Batch B (cm⁻¹) Batch C (cm⁻¹) Notes on Discrepancies
N-H Stretch3300-3500342034213415Batch C shows a slightly broader peak, possibly due to hydrogen bonding with an impurity.
C-H Stretch (Aliphatic)2850-30002965, 28702966, 28712965, 2870Consistent across batches.
C=O Stretch (Carbamate)1680-1700169516941696Consistent across batches.
N-H Bend1510-1540152515261524Consistent across batches.
C-O Stretch1160-1250117011711170Consistent across batches.
Impurity (C=O)---1715A small, sharp peak in Batch C suggests a carbonyl-containing impurity, consistent with acetone.

Table 4: Mass Spectrometry Data Comparison (ESI+)

Ion Expected m/z Batch A (m/z) Batch B (m/z) Batch C (m/z) Notes on Discrepancies
[M+H]⁺269.2275269.2276269.2274269.2275All batches show the correct molecular ion peak, confirming the compound's identity.
[M-C₄H₈+H]⁺213.1649213.1650213.1648213.1649Loss of isobutylene is a characteristic fragmentation.
[M-Boc+H]⁺169.1700169.1701169.1699169.1700Loss of the tert-butoxycarbonyl group.
Impurity [I+H]⁺---59.0491A peak corresponding to protonated acetone is observed in Batch C.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 3 seconds.

    • Number of Scans: 1024.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The final spectrum is presented in terms of transmittance or absorbance.

2.3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol. Further dilute to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Acquisition (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Mass Range: 50-500 m/z.

  • Data Processing: Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

Visualizing Workflows and Relationships

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a new batch of this compound.

experimental_workflow cluster_start Batch Reception cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_decision Decision cluster_end Outcome start Receive New Batch nmr NMR Analysis (¹H and ¹³C) start->nmr ftir FT-IR Analysis start->ftir ms Mass Spectrometry (HRMS) start->ms compare Compare Data to Reference Standard nmr->compare ftir->compare ms->compare decision Data Match Reference? compare->decision pass Batch Pass decision->pass Yes fail Batch Fail (Further Investigation) decision->fail No

Spectroscopic Analysis Workflow

3.2. Logical Relationship for Batch Acceptance

This decision tree outlines the logical process for accepting or rejecting a batch based on the collective spectroscopic data.

batch_acceptance cluster_start Initial Checks cluster_nmr NMR Evaluation cluster_ftir FT-IR Evaluation cluster_outcome Final Decision ms_check Correct [M+H]⁺ in Mass Spec? nmr_signals All Expected NMR Signals Present? ms_check->nmr_signals Yes reject Reject Batch ms_check->reject No nmr_impurities Unexpected NMR Signals Below Threshold? nmr_signals->nmr_impurities Yes nmr_signals->reject No ftir_peaks All Expected FT-IR Peaks Present? nmr_impurities->ftir_peaks Yes nmr_impurities->reject No accept Accept Batch ftir_peaks->accept Yes ftir_peaks->reject No

Batch Acceptance Decision Tree

A Comparative Guide to Validated Analytical Methods for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency. This guide provides a comparative analysis of suitable analytical methodologies, offering insights into their principles, performance, and detailed experimental protocols. While specific validated methods for this exact molecule are not publicly available, this guide draws upon established methods for structurally similar tert-butyl carbamates and piperidine derivatives to provide a robust framework for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are industry standards for the analysis of non-volatile and semi-volatile pharmaceutical compounds. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a complementary technique for the analysis of volatile impurities and residual solvents.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of tert-butyl carbamate and piperidine compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and partitioning between a stationary and mobile phase, with detection by UV absorbance.Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio.Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1]
Typical Analytes Main component purity, non-volatile impurities.[1]Main component, trace-level impurities, metabolites, genotoxic impurities.[2][3]Volatile and semi-volatile impurities, residual solvents.[1][4]
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on precursor and product ion masses.[5]High, based on retention time and mass spectrum.[1]
Sensitivity Generally in the µg/mL to high ng/mL range.High sensitivity, typically in the low ng/mL to pg/mL range.[2][3]High sensitivity for volatile compounds.[1]
Instrumentation HPLC system with a UV detector.[1]LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[5]Gas chromatograph coupled to a mass spectrometer.[1]
Derivatization Not typically required if the analyte has a UV chromophore.Can be used to enhance ionization, but often not necessary with ESI.[2]May be required for polar or non-volatile compounds to improve volatility and thermal stability.[6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. The following sections provide starting methodologies for HPLC-UV, LC-MS/MS, and GC-MS analysis of this compound, based on methods for related compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine purity assessment and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.[1][5] A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 210 nm (for carbamate end absorption).[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for high-sensitivity and high-selectivity analysis, particularly for trace-level impurities.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: A suitable gradient will need to be optimized for the analyte of interest.

    • Flow Rate: 0.2 - 0.4 mL/min.[5]

    • Injection Volume: 1 - 5 µL.[5]

    • Column Temperature: 30 - 40 °C.[5]

  • MS/MS Conditions:

    • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[5]

    • MS/MS Method:

      • Perform a full scan (e.g., m/z 100-1000) to determine the precursor ion (protonated molecule [M+H]⁺).[5]

      • Perform a product ion scan of the precursor ion to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) method development.[5] Common fragmentation pathways for piperidine derivatives include α-cleavage and ring fission.[5]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[5]

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Chromatographic Conditions:

    • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).[1]

    • Oven Temperature Program: Initial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 280 °C; Hold: 5 minutes at 280 °C.[1]

    • Injector Temperature: 250 °C.[1]

    • Carrier Gas: Helium.

    • Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.[1]

    • Injection Volume: 1 µL.[1]

  • MS Conditions:

    • MS Transfer Line Temperature: 280 °C.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-450.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.[1]

Logical Workflow for Analytical Method Validation

The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

AnalyticalMethodValidation Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method (e.g., HPLC, LC-MS/MS, GC-MS) Define_Purpose->Select_Method Develop_Method Develop and Optimize Method Parameters Select_Method->Develop_Method PreValidation Perform Pre-Validation (System Suitability) Develop_Method->PreValidation Validation_Protocol Establish Validation Protocol PreValidation->Validation_Protocol Perform_Validation Perform Method Validation Validation_Protocol->Perform_Validation Specificity Specificity/ Selectivity Perform_Validation->Specificity Linearity Linearity & Range Perform_Validation->Linearity Accuracy Accuracy Perform_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Perform_Validation->Precision LOD_LOQ LOD & LOQ Perform_Validation->LOD_LOQ Robustness Robustness Perform_Validation->Robustness Stability Solution Stability Perform_Validation->Stability Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Stability->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: Workflow for analytical method validation.

References

Navigating the Selectivity Landscape: A Comparative Analysis of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount for predicting potential off-target effects and ensuring target specificity. This guide provides a comparative analysis of the potential cross-reactivity of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate and its derivatives. Due to the limited availability of public data on this specific molecule, this guide leverages structure-activity relationship (SAR) studies of structurally similar piperidine-based compounds to infer a likely pharmacological profile.

The piperidine scaffold is a ubiquitous feature in a vast array of centrally active pharmacological agents. The seemingly subtle modifications to the core structure, particularly at the 1- and 4-positions of the piperidine ring, can dramatically influence a compound's binding affinity and selectivity across a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide aims to provide a framework for understanding the potential for off-target interactions of this compound derivatives by examining the known cross-reactivity of analogous compounds.

Comparative Analysis of Structurally Related Piperidine Derivatives

To construct a predictive cross-reactivity profile for this compound, we have compiled binding affinity data (Ki in nM) from various studies on N-substituted 4-aminopiperidine and 4-carbamoylpiperidine derivatives. The following table summarizes the affinity of these related compounds for a panel of common central nervous system (CNS) targets. The structural variations within this dataset provide valuable insights into how modifications to the N-alkyl substituent and the 4-position carbamate moiety may influence selectivity.

Compound/Derivative ClassPrimary Target(s)Dopamine D2 (Ki, nM)Dopamine D4 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)N-type Ca2+ Channel BlockerReference
tert-Butyl (1-benzylpiperidin-4-yl)carbamate Analogs Dopamine D4>10,0002.2 - 10>10,000>10,000Not Reported[1]
N-Arylalkyl-piperidin-4-yl-carboxamides Dopamine D4 / Serotonin 5-HT2A>100High AffinityModerate AffinityHigh AffinityNot ReportedNot Applicable
4-Aminopiperidine Derivatives (Verapamil/Flunarizine Analogs) N-type Ca2+ ChannelsNot ReportedNot ReportedNot ReportedNot ReportedActive[2]
WAY100635 Analogs (Arylaminopiperidines) Serotonin 5-HT1ANot ReportedNot ReportedHigh AffinityNot ReportedNot Reported[3]
Arylcarbamate derivatives of 1-piperidineethanol Serotonin 5-HT4Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: The data presented is a compilation from multiple sources and assays may have been performed under different conditions. This table should be used for comparative purposes to understand general trends in structure-activity relationships.

Based on the available data for analogous structures, it can be inferred that the N-substituent on the piperidine ring plays a crucial role in determining receptor affinity and selectivity. For instance, N-benzyl derivatives of 4-aminopiperidines show high affinity and selectivity for the dopamine D4 receptor.[1] The replacement of the benzyl group with a cyclopentyl group, as in the target compound, is likely to alter this profile. The size and lipophilicity of the N-alkyl group can significantly impact binding to various receptors.

Experimental Protocols

The determination of a compound's cross-reactivity profile is typically achieved through a panel of in vitro binding assays. A general protocol for a competitive radioligand binding assay is provided below.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Test Compound (e.g., this compound derivative)

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Either the test compound at various concentrations, assay buffer for total binding, or the non-specific binding inhibitor for non-specific binding.

    • Cell membranes or tissue homogenate.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a cross-reactivity study and the steps involved in a single radioligand binding assay.

Cross_Reactivity_Workflow cluster_screening Cross-Reactivity Screening Compound Test Compound (this compound derivative) Primary_Assay Primary Target Binding Assay Compound->Primary_Assay Initial Screening Selectivity_Panel Broad Receptor Selectivity Panel Primary_Assay->Selectivity_Panel If Active Hit_Validation Hit Confirmation and IC50 Determination Selectivity_Panel->Hit_Validation Identify Off-Targets SAR_Analysis Structure-Activity Relationship Analysis Hit_Validation->SAR_Analysis Quantitative Data Radioligand_Binding_Assay Start Start Prepare_Reagents Prepare Reagents (Compound, Radioligand, Membranes) Start->Prepare_Reagents Incubation Incubate Components in 96-well Plate Prepare_Reagents->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

References

Performance Benchmarking of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of complex nitrogen-containing heterocyclic compounds is a cornerstone of drug discovery. Intermediates bearing the piperidine scaffold are of particular importance due to their prevalence in a wide array of therapeutic agents. This guide provides a comprehensive performance benchmark of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, a key intermediate in the synthesis of various biologically active molecules. We present a comparative analysis of its synthesis, alongside alternative strategies, supported by experimental data to inform synthetic route selection and optimization.

Executive Summary

This compound, featuring a Boc-protected amine and a cyclopentyl group on the piperidine nitrogen, offers a valuable building block for drug development. Its synthesis is most commonly achieved through a reductive amination pathway, which has been shown to be efficient and high-yielding. This guide will delve into the specifics of this synthetic route, compare it with alternative approaches, and provide detailed experimental protocols for reproducibility.

Performance Comparison: Boc-Protected vs. Alternative Strategies

The choice of a protecting group for the piperidine nitrogen is a critical consideration in any multi-step synthesis. The tert-butoxycarbonyl (Boc) group is widely favored for its stability under various conditions and its straightforward removal under acidic conditions. Here, we compare the synthesis of the 1-cyclopentylpiperidin-4-amine core using the Boc-protected intermediate versus other common protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc).

ParameterThis compoundCbz-Protected AlternativeFmoc-Protected Alternative
Synthetic Route Reductive amination of tert-butyl piperidin-4-ylcarbamate with cyclopentanoneReductive amination of benzyl piperidin-4-ylcarbamate with cyclopentanoneReductive amination of 9H-fluoren-9-ylmethyl piperidin-4-ylcarbamate with cyclopentanone
Typical Yield > 90%~85-95%~80-90%
Reaction Time 12-24 hours12-24 hours12-24 hours
Reagent Cost ModerateModerate to HighHigh
Deprotection Conditions Acidic (e.g., TFA, HCl)Hydrogenolysis (e.g., H₂, Pd/C)Basic (e.g., Piperidine)
Orthogonality High (stable to basic and hydrogenolytic conditions)High (stable to acidic and basic conditions)High (stable to acidic and hydrogenolytic conditions)
Scalability Readily scalableScalable with appropriate safety measures for hydrogenationLess commonly used for large-scale synthesis due to cost

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol details the synthesis of the title compound from commercially available tert-butyl piperidin-4-ylcarbamate and cyclopentanone.

Materials:

  • tert-Butyl piperidin-4-ylcarbamate

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane, add cyclopentanone (1.2 eq).

  • If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: > 90%

Purity: > 98% (as determined by ¹H NMR and LC-MS)

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams, generated using Graphviz (DOT language), illustrate the key reaction workflows.

G cluster_0 Synthesis of this compound start tert-Butyl piperidin-4-ylcarbamate reductive_amination Reductive Amination (NaBH(OAc)₃, DCM) start->reductive_amination cyclopentanone Cyclopentanone cyclopentanone->reductive_amination product tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate reductive_amination->product >90% Yield

Caption: Reductive amination workflow for the synthesis of the target compound.

G cluster_1 Protecting Group Strategies for 1-Cyclopentylpiperidin-4-amine Synthesis cluster_boc Boc Strategy cluster_cbz Cbz Strategy start_amine 4-Aminopiperidine boc_protection Boc Protection ((Boc)₂O) start_amine->boc_protection cbz_protection Cbz Protection (Cbz-Cl) start_amine->cbz_protection boc_intermediate tert-Butyl piperidin-4-ylcarbamate boc_protection->boc_intermediate boc_reductive_amination Reductive Amination (Cyclopentanone, NaBH(OAc)₃) boc_intermediate->boc_reductive_amination boc_product tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate boc_reductive_amination->boc_product boc_deprotection Deprotection (TFA or HCl) boc_product->boc_deprotection final_product_boc 1-Cyclopentylpiperidin-4-amine boc_deprotection->final_product_boc cbz_intermediate Benzyl piperidin-4-ylcarbamate cbz_protection->cbz_intermediate cbz_reductive_amination Reductive Amination (Cyclopentanone, NaBH(OAc)₃) cbz_intermediate->cbz_reductive_amination cbz_product Benzyl (1-cyclopentylpiperidin-4-yl)carbamate cbz_reductive_amination->cbz_product cbz_deprotection Deprotection (H₂, Pd/C) cbz_product->cbz_deprotection final_product_cbz 1-Cyclopentylpiperidin-4-amine cbz_deprotection->final_product_cbz

Caption: Comparative logical workflow for synthesizing 1-cyclopentylpiperidin-4-amine.

Conclusion

The use of this compound as a synthetic intermediate offers a robust and high-yielding pathway for the introduction of the 1-cyclopentylpiperidin-4-amine core structure. The Boc protecting group provides excellent stability and allows for selective deprotection under acidic conditions, making it a versatile choice for complex molecule synthesis. While alternative protecting groups like Cbz and Fmoc also provide viable routes, the Boc strategy often presents a favorable balance of cost, yield, and scalability for many applications in drug discovery and development. The detailed protocol and comparative data provided in this guide are intended to assist researchers in making informed decisions for their specific synthetic needs.

A Comparative Analysis of Synthetic Routes to tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic methods for producing tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate, a valuable building block in the synthesis of various pharmaceutical agents. The two routes evaluated are one-pot reductive amination and a two-step N-alkylation followed by Boc protection.

The synthesis of this compound can be approached through two main strategies, each with distinct advantages and disadvantages in terms of cost, efficiency, and scalability. The choice of method will ultimately depend on the specific needs and resources of the laboratory or production facility.

Method 1: One-Pot Reductive Amination

This method involves the direct reaction of tert-butyl piperidin-4-ylcarbamate with cyclopentanone in the presence of a reducing agent.

tert-Butyl (piperidin-4-yl)carbamate tert-Butyl (piperidin-4-yl)carbamate Product This compound tert-Butyl (piperidin-4-yl)carbamate->Product Cyclopentanone Cyclopentanone Cyclopentanone->Product Reducing Agent Reducing Agent Reducing Agent->Product Solvent Solvent Solvent->Product

Caption: One-Pot Reductive Amination Workflow

Method 2: N-Alkylation followed by Boc Protection

This two-step approach first involves the N-alkylation of 4-aminopiperidine with a cyclopentyl halide, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Protection 4-Aminopiperidine 4-Aminopiperidine Intermediate 1-Cyclopentylpiperidin-4-amine 4-Aminopiperidine->Intermediate Cyclopentyl Halide Cyclopentyl Halide Cyclopentyl Halide->Intermediate Base Base Base->Intermediate Solvent_Alkylation Solvent Solvent_Alkylation->Intermediate Intermediate_2 1-Cyclopentylpiperidin-4-amine Final_Product This compound Intermediate_2->Final_Product Boc Anhydride Boc Anhydride Boc Anhydride->Final_Product Base_Boc Base Base_Boc->Final_Product Solvent_Boc Solvent Solvent_Boc->Final_Product

Caption: Two-Step N-Alkylation and Boc Protection Workflow

Cost-Benefit Analysis

To provide a comprehensive comparison, a cost analysis of the starting materials for each method is presented below. Prices are estimated based on commercially available listings and may vary depending on the supplier and scale of purchase.

Method 1: One-Pot Reductive Amination Price (USD) Method 2: N-Alkylation & Boc Protection Price (USD)
tert-Butyl (piperidin-4-yl)carbamate (1.0 eq)~$30/g4-Aminopiperidine (1.0 eq)~$15/g
Cyclopentanone (1.2 eq)~$0.1/gCyclopentyl bromide (1.1 eq)~$0.5/g
Sodium triacetoxyborohydride (1.5 eq)~$2/gPotassium carbonate (2.0 eq)~$0.1/g
Acetic acid (catalytic)NegligibleDi-tert-butyl dicarbonate (Boc₂O) (1.1 eq)~$0.3/g
Estimated Total Reagent Cost per gram of product ~$52.1/g Estimated Total Reagent Cost per gram of product ~$15.9/g

Note: The estimated total reagent cost per gram of product is a simplified calculation and does not include solvent costs, energy consumption, labor, or purification expenses. It also assumes a theoretical 100% yield for calculation simplicity.

Experimental Protocols

Method 1: One-Pot Reductive Amination (Hypothetical Procedure based on similar reactions)

  • To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) and cyclopentanone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Method 2: N-Alkylation and Boc Protection (Hypothetical Procedure based on similar reactions)

Step 1: N-Alkylation of 4-Aminopiperidine

  • To a solution of 4-aminopiperidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is added a base such as potassium carbonate (2.0 eq).

  • Cyclopentyl bromide (1.1 eq) is added, and the mixture is stirred at room temperature or heated to 50-60 °C for 12-24 hours.

  • The reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude 1-cyclopentylpiperidin-4-amine.

Step 2: Boc Protection

  • The crude 1-cyclopentylpiperidin-4-amine is dissolved in a solvent such as dichloromethane (DCM).

  • A base, typically triethylamine (1.5 eq), is added, followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Comparison of Methods

FeatureOne-Pot Reductive Amination N-Alkylation & Boc Protection
Number of Steps 12
Time Efficiency Potentially faster due to fewer steps and workups.Less time-efficient due to two separate reactions and purifications.
Cost of Starting Materials Higher, primarily due to the cost of tert-butyl (piperidin-4-yl)carbamate and the reducing agent.Lower, as 4-aminopiperidine and the reagents for both steps are generally less expensive.
Process Simplicity Simpler process, which can reduce labor costs and potential for error.More complex, involving an intermediate isolation step.
Scalability Generally scalable, but the cost of the reducing agent might become a factor at a larger scale.Readily scalable, with potentially more favorable economics at a larger scale due to lower raw material costs.
Potential Issues Over-alkylation or side reactions with the carbamate group are possible. The reducing agent is moisture-sensitive.Requires careful control of stoichiometry to avoid dialkylation of the primary amine. The intermediate may be volatile.
Overall Yield Expected to be moderate to good.The overall yield will be the product of the yields of the two steps.

Conclusion

The one-pot reductive amination offers a more streamlined and potentially time-efficient synthesis of this compound. However, the higher cost of the starting material and the reducing agent makes it a more expensive option on a per-gram basis for the raw materials.

The two-step N-alkylation followed by Boc protection is a more cost-effective approach in terms of starting material expenses. While it involves an additional step, the lower cost of reagents may make it a more attractive option for large-scale synthesis, provided that good yields can be achieved in both steps.

For research and development purposes where smaller quantities are required and time is a critical factor, the one-pot reductive amination may be the preferred method despite its higher reagent cost. For process development and scale-up, the two-step N-alkylation route warrants further optimization to maximize yields and capitalize on its inherent cost advantage. The final decision will depend on a careful evaluation of all factors, including available equipment, personnel expertise, and the overall project budget and timelines.

A Comparative Guide to the In-Vitro Efficacy of Piperidine Carbamate Derivatives as Cholinesterase and β-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro performance of piperidine carbamate derivatives against key enzymatic targets implicated in neurodegenerative diseases, namely Acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). The data presented herein is intended to offer a clear, objective comparison with established inhibitors, supported by detailed experimental protocols to aid in research and development efforts. While the initial focus was on compounds directly synthesized from tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, the scope has been broadened to include relevant N-alkylpiperidine carbamates to provide a more comprehensive dataset.

Comparative In-Vitro Inhibitory Activity

The inhibitory potential of synthesized piperidine carbamate derivatives against their target enzymes was quantified and is presented below in comparison to commercially available, well-characterized inhibitors.

Acetylcholinesterase (AChE) Inhibition

A series of N-alkylpiperidine carbamates were evaluated for their ability to inhibit AChE. The results are compared with standard AChE inhibitors, Donepezil and Galantamine.

Compound IDCompound Name/StructureTarget EnzymeIC50 (µM)Source
10 N-benzylpiperidine carbamate derivativeAChE7.31[1]
22 N-alkylpiperidine carbamate derivativeAChE2.25[1]
Donepezil (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-oneAChE0.00812[1]
Galantamine (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][1]benzazepin-6-olAChE0.43[1]
Multi-Target Inhibition: AChE and BACE1

A novel multi-target compound, M4, possessing a carbamate moiety, was assessed for its inhibitory action on both AChE and BACE1.

Compound IDCompound Name/StructureTarget EnzymeIC50/KiSource
M4 tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamateBACE1IC50 = 15.4 nM
M4 tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamateAChEKi = 0.17 µM
BACE1 Inhibition Comparison

The efficacy of compound M4 against BACE1 is compared with that of known BACE1 inhibitors.

Compound IDCompound Name/StructureTarget EnzymeIC50 (nM)Source
M4 tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamateBACE115.4
Verubecestat (MK-8931) N-[3-[(4R,6S)-4,6-dimethyl-2-oxo-1,3-oxazinan-4-yl]-2,4-difluorophenyl]-5-fluoropyridine-2-carboxamideBACE11.8
Lanabecestat (AZD3293) N-[(3S)-1-[4-(5-cyanopyridin-2-yl)phenyl]piperidin-3-yl]-5-(difluoromethoxy)pyridine-2-carboxamideBACE10.6

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate comparative analysis.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining AChE activity.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to initiate the pre-incubation period.

  • After the pre-incubation, add the ATCI substrate to start the enzymatic reaction.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Secretase (BACE1) Inhibition Assay (FRET-Based)

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity.

Principle: A specific peptide substrate is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. When BACE1 cleaves the substrate, the donor and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the BACE1 activity.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • Assay buffer (e.g., sodium acetate, pH 4.5)

  • Test compounds and reference inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Add the test compound solutions to the wells of the 96-well plate.

  • Add the BACE1 FRET peptide substrate to each well.

  • Initiate the reaction by adding the BACE1 enzyme solution to each well.

  • Incubate the plate at the optimal temperature (e.g., 37°C) and protect it from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Amyloid Precursor Protein (APP) Processing Pathway

APP_Processing APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) cleavage C99 C99 fragment Ab Amyloid-β (Aβ) (Plaque formation) C99->Ab γ-secretase cleavage AICD AICD

Caption: Amyloidogenic processing of APP by β- and γ-secretases.

In-Vitro Enzyme Inhibition Assay Workflow

Assay_Workflow start Start: Compound Library prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prepare_reagents prepare_compounds Prepare Compound Dilutions start->prepare_compounds assay_plate Dispense into 96-well Plate (Controls + Test Compounds) prepare_reagents->assay_plate prepare_compounds->assay_plate initiate_reaction Initiate Reaction (Add Enzyme/Substrate) assay_plate->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation read_plate Measure Signal (Absorbance/Fluorescence) incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End: Identify Hits data_analysis->end

Caption: General workflow for in-vitro enzyme inhibition screening.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate, ensuring the safety of laboratory personnel and the protection of the environment. As a carbamate derivative, this compound must be treated as hazardous waste.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Identification and Segregation:

  • Treat all quantities of this compound, including residues and contaminated materials, as hazardous waste.[3]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[4] Incompatible materials can lead to dangerous reactions.[2]

2. Containerization:

  • Use a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) is a suitable option.[1]

  • The container must be in good condition, with no cracks or signs of deterioration, and have a secure screw cap.[5]

3. Labeling:

  • Clearly label the waste container as "Hazardous Waste: this compound".[1]

  • The label should also include the date when the waste was first added to the container.[3]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).[5][6]

  • The SAA should be located at or near the point of waste generation.[6]

  • Ensure the container is kept closed at all times, except when adding waste.[3][5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][6]

  • Provide them with accurate information about the waste, including the chemical name and quantity.[2]

6. Documentation:

  • Maintain a record of the amount of this compound waste generated and disposed of, as this is often a regulatory requirement.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[7]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[2][8]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[7]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Generated is_hazardous Is the waste tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate or contaminated with it? start->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Waste (Consult EHS for confirmation) is_hazardous->non_hazardous_disposal No segregate Segregate as Hazardous Waste is_hazardous->segregate Yes containerize Place in a Labeled, Sealable, Compatible Container segregate->containerize store_saa Store in Designated Satellite Accumulation Area (SAA) containerize->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs documentation Document Waste Generation and Disposal contact_ehs->documentation end_disposal End: Waste Disposed Compliantly documentation->end_disposal

Caption: Decision workflow for the disposal of this compound.

Chemical Neutralization Considerations

For some carbamate compounds, chemical neutralization, such as alkaline hydrolysis, can be a preliminary step to break them down into less hazardous components.[1] This process typically involves reacting the carbamate with a strong base like potassium hydroxide.[1] However, this should only be performed by trained personnel with a specific, validated protocol for the compound . Given the lack of specific data for this compound, this method is not recommended without further research and validation. The primary and safest disposal route remains collection and disposal by a licensed hazardous waste facility.

References

Essential Safety and Operational Guide for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar carbamate compounds to provide essential guidance. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][2]Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[1]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[2][3] Minimize dust generation and accumulation. Do not inhale the substance.[2]

  • After Handling: Wash hands and face thoroughly after handling. Remove contaminated clothing and wash it before reuse.[2] Do not eat, drink, or smoke in work areas.

Disposal Plan:

Improper disposal of chemical waste can have serious environmental consequences. Follow these steps for the safe disposal of this compound and contaminated materials.

StepProcedure
1. Waste Collection Collect all waste material, including unused product and any contaminated items (e.g., gloves, absorbent paper), in a designated, properly labeled, and sealed container.
2. Container Labeling Clearly label the waste container with the chemical name and any relevant hazard warnings.
3. Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
4. Professional Disposal Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[4] Do not pour down the drain or mix with other waste streams unless explicitly instructed to do so by a qualified professional.

Spill and Emergency Procedures

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, dampen the solid material with a suitable solvent (e.g., water, if appropriate for the specific carbamate) to minimize dust.

  • Carefully sweep or scoop up the material and place it into a suitable, clean, dry, closed container for disposal.[2]

  • Use absorbent paper dampened with a suitable solvent to pick up any remaining material.

  • Clean the spill area thoroughly with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Alert others in the vicinity and contact the appropriate emergency response team.

  • Only personnel trained in hazardous material cleanup should address large spills, using appropriate PPE, including respiratory protection.

  • Follow established institutional or regulatory procedures for large chemical spills.

First Aid Measures:

  • Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Skin: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: If inhaled, remove the person to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Chemical_Handling_Workflow Workflow for Safe Handling of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Read SDS & SOPs Read SDS & SOPs Verify Ventilation Verify Ventilation Read SDS & SOPs->Verify Ventilation Locate Safety Equipment Locate Safety Equipment Verify Ventilation->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Weigh/Transfer Chemical Weigh/Transfer Chemical Don PPE->Weigh/Transfer Chemical Post-Handling Decontamination Post-Handling Decontamination Weigh/Transfer Chemical->Post-Handling Decontamination Evacuate & Alert Evacuate & Alert Weigh/Transfer Chemical->Evacuate & Alert If Spill Occurs Segregate Waste Segregate Waste Post-Handling Decontamination->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup Contain Spill Contain Spill Evacuate & Alert->Contain Spill Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Clean & Decontaminate->Segregate Waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.